Trans-Anethole-d3
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
151.22 g/mol |
IUPAC Name |
1-methoxy-4-[(E)-3,3,3-trideuterioprop-1-enyl]benzene |
InChI |
InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3+/i1D3 |
InChI Key |
RUVINXPYWBROJD-VGIDZVCYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])/C=C/C1=CC=C(C=C1)OC |
Canonical SMILES |
CC=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Trans-Anethole-d3 for Researchers and Drug Development Professionals
An Introduction to Trans-Anethole-d3: A Stable Isotope-Labeled Standard for Precise Bioanalysis
This compound is the deuterated analog of trans-anethole, a naturally occurring phenylpropanoid widely used as a flavoring agent and a precursor in the synthesis of various compounds. In the scientific realm, particularly in drug discovery and development, this compound serves as a crucial tool, primarily utilized as an internal standard for the highly accurate quantification of trans-anethole in complex biological matrices. Its application is rooted in the principles of isotope dilution mass spectrometry, where the stable isotope-labeled compound exhibits nearly identical chemical and physical properties to its non-labeled counterpart, ensuring co-elution during chromatography and similar ionization behavior in mass spectrometry. This minimizes variations in sample preparation and analysis, leading to more precise and reliable quantitative results.
The incorporation of three deuterium (B1214612) atoms in the methoxy (B1213986) group of the trans-anethole molecule provides a distinct mass shift, allowing for its differentiation from the endogenous analyte by mass spectrometry. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, primary applications in metabolic studies and bioanalytical assays, and a detailed look into the metabolic fate of its parent compound, trans-anethole.
Core Properties of Trans-Anethole and its Deuterated Analog
A clear understanding of the physicochemical properties of both trans-anethole and its deuterated form is essential for their effective application in research. The following tables summarize key quantitative data for both compounds.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-methoxy-4-[(E)-3,3,3-trideuterioprop-1-enyl]benzene | PubChem[1] |
| Molecular Formula | C₁₀H₉D₃O | PubChem[1] |
| Molecular Weight | 151.23 g/mol | PubChem[1] |
| Exact Mass | 151.10764524 g/mol | PubChem[1] |
| Isotopic Purity | Typically ≥98% | General Vendor Information |
Table 2: Chemical and Physical Properties of Trans-Anethole
| Property | Value | Source |
| CAS Number | 4180-23-8 | Sigma-Aldrich[2] |
| Molecular Formula | C₁₀H₁₂O | Sigma-Aldrich |
| Molecular Weight | 148.20 g/mol | Sigma-Aldrich |
| Appearance | Colorless to pale yellow liquid or solid | Thermo Fisher Scientific |
| Melting Point | 20-21 °C | Sigma-Aldrich |
| Boiling Point | 234-237 °C | Sigma-Aldrich |
| Density | 0.988 g/mL at 25 °C | Sigma-Aldrich |
| Purity | ≥98% to ≥99% | Thermo Fisher Scientific, Sigma-Aldrich |
Primary Applications in Research and Development
The primary utility of this compound lies in its application as an internal standard in quantitative bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). These methods are fundamental in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis. It effectively corrects for variability introduced during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, as well as for fluctuations in instrument response.
Beyond its role as an internal standard, this compound can also be employed as a tracer in metabolic studies to elucidate the metabolic pathways of trans-anethole. By administering the deuterated compound, researchers can track the appearance of deuterated metabolites, providing a clearer picture of the biotransformation processes without the interference of endogenous anethole.
Metabolic Pathways of Trans-Anethole
Understanding the metabolism of trans-anethole is crucial for interpreting pharmacokinetic data and for predicting potential drug-drug interactions. The metabolism of trans-anethole has been studied in various species, including rats and mice, and proceeds through three primary pathways:
-
O-Demethylation: The removal of the methyl group from the methoxy moiety.
-
Side-Chain Oxidation: Oxidation of the propenyl side chain.
-
Epoxidation: Formation of an epoxide across the double bond of the propenyl side chain.
These initial transformations are followed by secondary metabolic reactions, including conjugation with glucuronic acid, sulfate, glycine, and glutathione, to facilitate excretion. The following diagram illustrates the major metabolic pathways of trans-anethole.
The Kinetic Isotope Effect: Impact of Deuteration on Metabolism
The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. Consequently, metabolic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be slowed down when that hydrogen is replaced by deuterium.
In the context of trans-anethole, deuteration at the methoxy group (as in this compound) would be expected to slow down the O-demethylation pathway. This can potentially lead to a metabolic shift, favoring the other primary metabolic routes, namely side-chain oxidation and epoxidation. Such alterations in metabolism can influence the pharmacokinetic profile of the compound, potentially affecting its half-life, clearance, and the profile of its metabolites. However, the extent of the in vivo impact of deuteration depends on several factors, including the specific enzymes involved and the contribution of different metabolic pathways to the overall clearance of the drug.
Experimental Protocols: Quantification of Trans-Anethole in Human Plasma using LC-MS/MS
The following section outlines a general experimental protocol for the quantitative analysis of trans-anethole in human plasma using this compound as an internal standard. This protocol is based on established principles of bioanalytical method development and validation.
1. Materials and Reagents
-
Trans-Anethole (analytical standard)
-
This compound (internal standard)
-
Human plasma (blank, from a certified vendor)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
2. Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of trans-anethole and this compound in methanol.
-
Working Standard Solutions: Serially dilute the trans-anethole primary stock solution with 50% methanol to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50% methanol.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL this compound).
-
For calibration standards, spike 100 µL of blank plasma with 10 µL of the respective trans-anethole working standard solution and 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Trans-Anethole: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z) (Note: Specific m/z transitions need to be optimized for the instrument used. For trans-anethole, the precursor ion would be [M+H]⁺ at m/z 149.1, and for this compound, it would be [M+H]⁺ at m/z 152.1.)
-
5. Method Validation The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (lower limit of quantification), linearity, accuracy, precision, recovery, matrix effect, and stability.
The following diagram illustrates a typical workflow for a bioanalytical method using a stable isotope-labeled internal standard.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of trans-anethole. Its use as a stable isotope-labeled internal standard ensures the accuracy and precision of bioanalytical methods, which are critical for pharmacokinetic and metabolic studies. A thorough understanding of the metabolism of trans-anethole and the principles of the kinetic isotope effect provides a deeper insight into the potential impact of deuteration on the compound's biological fate. The detailed experimental protocol outlined in this guide serves as a practical foundation for the development and validation of robust bioanalytical assays.
References
An In-depth Technical Guide to the Chemical Structure and Properties of Deuterated Anethole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of deuterated anethole (B165797). It is intended for researchers, scientists, and professionals in drug development who are interested in the application of deuterium-labeled compounds in their work. This guide covers the foundational chemistry of anethole, the rationale for deuteration, and the practical aspects of its synthesis and characterization.
Introduction to Anethole and the Rationale for Deuteration
Anethole is a naturally occurring phenylpropanoid compound widely found in the essential oils of plants such as anise, fennel, and star anise.[1] It is extensively used as a flavoring agent in the food and beverage industry and is also known for its broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] Anethole exists as two geometric isomers, (E)-anethole (trans) and (Z)-anethole (cis), with the (E)-isomer being the more abundant and stable form.[4]
The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612) (²H or D), can significantly alter the physicochemical and pharmacokinetic properties of a molecule. This is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, leading to a longer biological half-life, reduced formation of potentially toxic metabolites, and an improved overall pharmacokinetic profile. This "deuterium switch" is a valuable strategy in drug discovery and development.
Chemical Structure of Deuterated Anethole
The most common and commercially available deuterated form of anethole is trans-Anethole-d3 . In this isotopologue, the three hydrogen atoms of the terminal methyl group of the propenyl side chain are replaced by deuterium atoms.
Systematic (IUPAC) Name: 1-methoxy-4-[(1E)-3,3,3-trideuterioprop-1-en-1-yl]benzene
Other deuterated isotopologues of anethole can be synthesized, with deuterium atoms at various positions on the aromatic ring or the propenyl side chain. The specific location of deuteration will determine its effect on the molecule's metabolism and physicochemical properties.
Physicochemical Properties
Table 1: General Physicochemical Properties of (E)-Anethole
| Property | Value | Reference(s) |
| Appearance | Colorless liquid or white crystals | [5] |
| Odor | Sweet, anise-like | |
| Molecular Formula | C₁₀H₁₂O | |
| Molecular Weight | 148.20 g/mol | |
| Melting Point | 21-22 °C (70-72 °F) | |
| Boiling Point | 234-237 °C (453-459 °F) | |
| Density | 0.988 g/cm³ at 20 °C | |
| Refractive Index | 1.561 at 20 °C | |
| Solubility | Poorly soluble in water; soluble in ethanol | |
| Flash Point | 91 °C (195 °F) |
Table 2: Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉D₃O | N/A |
| Molecular Weight | 151.22 g/mol | N/A |
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the identity and purity of deuterated anethole, as well as for determining the position and extent of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR of Unlabeled (E)-Anethole: The ¹H NMR spectrum of (E)-anethole is well-characterized. The key chemical shifts (in CDCl₃) are:
-
Aromatic protons (ortho to -OCH₃): ~6.89 ppm (d, 2H)
-
Aromatic protons (meta to -OCH₃): ~7.32 ppm (d, 2H)
-
Vinylic proton (=CH-Ar): ~6.41 ppm (d, 1H)
-
Vinylic proton (=CH-CH₃): ~6.15 ppm (dq, 1H)
-
Methoxy protons (-OCH₃): ~3.84 ppm (s, 3H)
-
Methyl protons (-CH₃): ~1.92 ppm (dd, 3H)
Expected ¹H NMR of this compound: In the ¹H NMR spectrum of this compound, the signal corresponding to the terminal methyl protons at ~1.92 ppm would be absent or significantly reduced in intensity, confirming the successful deuteration at this position. The splitting of the adjacent vinylic proton at ~6.15 ppm would also change from a doublet of quartets to a simple doublet.
¹³C NMR of Unlabeled (E)-Anethole: The key chemical shifts (in CDCl₃) are:
-
Quaternary aromatic carbons: ~159.1, 131.8 ppm
-
Vinylic carbons: ~131.0, 123.8 ppm
-
Aromatic CH carbons: ~127.4, 114.4 ppm
-
Methoxy carbon (-OCH₃): ~55.6 ppm
-
Methyl carbon (-CH₃): ~18.9 ppm
Mass Spectrometry (MS)
Mass spectrometry is a definitive technique for confirming deuteration. The molecular ion peak in the mass spectrum of deuterated anethole will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated.
-
Unlabeled Anethole: The electron ionization (EI) mass spectrum of anethole shows a molecular ion (M⁺) peak at m/z 148 .
-
Deuterated Anethole: For this compound, the molecular ion peak would be observed at m/z 151 . The fragmentation pattern can also provide information about the location of the deuterium atoms. For instance, in a study involving the exposure of trans-anethole to a deuterated acid faujasite (HDY), the resulting deuterated anethole isotopomers showed a prominent ion at m/z 149.
Experimental Protocols
General Protocol for Catalytic Hydrogen-Deuterium Exchange
This is a representative protocol for the deuteration of an aromatic compound and can be adapted for anethole.
Objective: To introduce deuterium atoms onto the aromatic ring of anethole.
Materials:
-
(E)-Anethole
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
In a pressure-rated reaction vessel, combine (E)-anethole (1.0 mmol), 10% Pd/C (50 mg, ~5 mol%), and D₂O (5 mL).
-
Seal the vessel and heat the mixture to 150 °C with vigorous stirring for 24 hours.
-
Allow the vessel to cool to room temperature and then carefully vent any excess pressure.
-
Extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent and catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deuterated anethole.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
-
Analyze the product by ¹H NMR and mass spectrometry to determine the extent and location of deuterium incorporation.
Acid-Catalyzed Deuteration of trans-Anethole
This method describes the deuteration of trans-anethole through exposure to a deuterated solid acid catalyst.
Objective: To prepare deuterated anethole isomers via electrophilic addition of deuterium.
Materials:
-
trans-Anethole
-
Deuterated acid faujasite (HDY) zeolite
-
Appropriate solvent (e.g., a non-polar organic solvent)
Procedure:
-
Activate the HDY zeolite catalyst by heating under vacuum to remove any adsorbed water.
-
In a reaction vessel, dissolve trans-anethole in the chosen solvent.
-
Add the activated HDY catalyst to the solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-90 °C) for a specified time (e.g., 5 hours).
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
Analyze the resulting solution by GC-MS to identify the deuterated anethole isomers and other products.
Note: This method results in a mixture of deuterated cis- and trans-anethole, as well as dimerization products. The electrophilic deuterium adds to the double bond of the propenyl side chain.
Biological Activity and Signaling Pathways
Anethole is known to exert significant anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-B) signaling pathway , which is a key regulator of the inflammatory response. This pathway is often activated by pro-inflammatory cytokines such as TNF-α (tumor necrosis factor-alpha) .
Anethole has been shown to inhibit TNF-α-induced NF-κB activation. The mechanism of this inhibition involves the suppression of the phosphorylation and subsequent degradation of IκBα (inhibitor of kappa B alpha) . IκBα normally sequesters NF-κB in the cytoplasm; its degradation allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Anethole's inhibitory action is thought to occur at the level of the IκB kinase (IKK) complex . Furthermore, anethole has been shown to suppress the activation of upstream signaling components such as TRAF2 (TNF receptor-associated factor 2) and NIK (NF-κB-inducing kinase) .
The use of deuterated anethole in studying these pathways can help to elucidate the role of metabolism in its pharmacological activity. By slowing down its metabolism, deuterated anethole can provide a more stable and longer-lasting inhibitory effect on these signaling pathways, which can be advantageous for both research and therapeutic applications.
Conclusion
Deuterated anethole represents a valuable tool for researchers in the fields of pharmacology and drug development. The strategic incorporation of deuterium can significantly enhance the metabolic stability of anethole, making it a more robust probe for studying its mechanism of action and a potentially more effective therapeutic agent. This guide has provided a comprehensive overview of the chemical structure, properties, and synthesis of deuterated anethole, with a focus on its interaction with the NF-κB signaling pathway. Further research into the synthesis of specific isotopologues and a more detailed characterization of their physicochemical properties will undoubtedly expand the utility of deuterated anethole in both basic and applied scientific research.
References
- 1. Anethole | C10H12O | CID 637563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anethole - Wikipedia [en.wikipedia.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. idealpublication.in [idealpublication.in]
- 5. The Protective Effect of Anethole against Renal Ischemia/Reperfusion: The Role of the TLR2,4/MYD88/NFκB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis and Isotopic Purity of Trans-Anethole-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of trans-anethole-d3. This deuterated analog of trans-anethole is a valuable tool in various research applications, including as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The substitution of hydrogen with deuterium (B1214612) atoms provides a distinct mass difference, enabling precise quantification and metabolic studies.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through a Wittig reaction, a reliable method for forming carbon-carbon double bonds. This approach involves the reaction of an aldehyde with a phosphonium (B103445) ylide. In this case, p-anisaldehyde is reacted with a deuterated phosphonium ylide generated from ethyl(triphenyl)phosphonium (B8787741) bromide-d3. The use of a deuterated ethyl group in the phosphonium salt ensures the introduction of the deuterium atoms at the terminal methyl group of the propenyl side chain of trans-anethole.
Synthetic Pathway
The overall synthetic scheme is a two-step process starting from the commercially available deuterated ethyl bromide.
Caption: Synthesis of this compound via Wittig Reaction.
Experimental Protocols
Step 1: Synthesis of Ethyl-d5-(triphenyl)phosphonium bromide
-
Reaction Setup: A solution of triphenylphosphine (1.0 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Deuterated Reagent: Ethyl-d5 bromide (1.0 equivalent) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 24-48 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.
-
Isolation and Purification: After cooling to room temperature, the precipitate is collected by filtration, washed with cold toluene or diethyl ether to remove any unreacted starting materials, and dried under vacuum.
Step 2: Synthesis of this compound
-
Ylide Generation: The dried ethyl-d5-(triphenyl)phosphonium bromide (1.0 equivalent) is suspended in anhydrous tetrahydrofuran (B95107) (THF) in a flask under an inert atmosphere and cooled to 0°C. A strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 equivalent), is added dropwise. The formation of a characteristic orange-red color indicates the generation of the ylide.
-
Wittig Reaction: After stirring the ylide solution for a period at 0°C to ensure complete formation, a solution of p-anisaldehyde (1.0 equivalent) in anhydrous THF is added dropwise.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure this compound.
Isotopic Purity and Enrichment
The determination of isotopic purity and enrichment is crucial for validating the utility of this compound as an internal standard. This is typically achieved using mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a deuterated compound.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, is used.
-
Data Acquisition: The mass spectrum is acquired in a full-scan mode, focusing on the molecular ion region of anethole (B165797) (around m/z 148-152).
-
Data Analysis: The relative abundances of the molecular ions corresponding to the different isotopologues (d0, d1, d2, d3, etc.) are measured. The isotopic enrichment is calculated by determining the percentage of the d3 species relative to the sum of all isotopologues.
Table 1: Hypothetical Mass Spectrometry Data for this compound
| Isotopologue | Mass (m/z) | Relative Abundance (%) |
| d0 (M) | 148.0888 | 0.5 |
| d1 (M+1) | 149.0951 | 1.5 |
| d2 (M+2) | 150.1014 | 3.0 |
| d3 (M+3) | 151.1076 | 95.0 |
Note: These values are illustrative and actual results may vary based on the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Both ¹H and ²H NMR spectroscopy are invaluable for confirming the position of deuteration and assessing isotopic purity.
Experimental Protocol:
-
Sample Preparation: A solution of the purified this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the terminal methyl protons of the propenyl group (typically a doublet of doublets around 1.8-1.9 ppm) confirms successful deuteration at this position. The integration of any residual proton signal at this position relative to other non-deuterated protons in the molecule can provide an estimate of isotopic purity.
-
²H NMR Analysis: A ²H NMR spectrum is acquired. The presence of a signal at the chemical shift corresponding to the methyl group confirms the location of the deuterium atoms.
Table 2: Expected ¹H NMR Chemical Shifts for Unlabeled trans-Anethole
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7 (OCH₃) | ~3.81 | s | - |
| H-3' | ~1.85 | dd | 6.6, 1.6 |
| H-2' | ~6.10 | dq | 15.7, 6.6 |
| H-1' | ~6.35 | d | 15.7 |
| H-3, H-5 | ~6.87 | d | 8.7 |
| H-2, H-6 | ~7.26 | d | 8.7 |
Reference data for unlabeled trans-anethole.
Workflow for Isotopic Purity Determination
The following diagram illustrates the logical workflow for the comprehensive analysis of the isotopic purity of synthesized this compound.
Caption: Workflow for Isotopic Purity Analysis.
Conclusion
This technical guide outlines a robust methodology for the synthesis of this compound via the Wittig reaction and provides a comprehensive approach to the determination of its isotopic purity using mass spectrometry and NMR spectroscopy. Adherence to these detailed protocols will enable researchers and scientists to produce and validate high-purity this compound for its use as a reliable internal standard in a variety of analytical and drug development applications.
References
An In-Depth Technical Guide to the Physical Properties and Solubility of Trans-Anethole-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Trans-Anethole-d3, a deuterated isotopologue of the naturally occurring phenylpropene, trans-anethole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and related disciplines who are working with or have an interest in this compound.
This compound is primarily utilized as an internal standard in analytical methodologies, such as mass spectrometry, for the accurate quantification of trans-anethole in various biological matrices. Its physical and chemical properties are crucial for understanding its behavior in experimental settings. While specific experimental data for the deuterated form is limited, the properties are expected to be very similar to its non-deuterated counterpart, trans-anethole.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. The data for the non-deuterated form, trans-anethole, are provided for comparison and as a reliable estimate for the deuterated compound.
| Property | This compound (Calculated) | Trans-Anethole (Experimental) |
| Molecular Formula | C₁₀H₉D₃O | C₁₀H₁₂O |
| Molecular Weight | 151.22 g/mol [1] | 148.20 g/mol [2][3][4][5] |
| Appearance | --- | Colorless liquid or white crystals below its melting point |
| Melting Point | --- | 20-21 °C |
| Boiling Point | --- | 234-237 °C |
| Density | --- | 0.988 g/mL at 25 °C |
| Refractive Index | --- | n20/D 1.561 |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Trans-anethole is known to be sparingly soluble in water but exhibits good solubility in many organic solvents. The solubility of this compound is expected to follow a similar pattern.
| Solvent | Solubility of Trans-Anethole |
| Water | Very slightly soluble |
| Ethanol | Freely soluble |
| Diethyl Ether | Miscible |
| Acetone | Soluble |
| Benzene | Soluble |
| Carbon Disulfide | Soluble |
| Chloroform | Miscible |
| Ethyl Acetate | Soluble |
| Petroleum Ether | Soluble |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties are outlined below. These are general procedures applicable to organic compounds like this compound.
Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.
-
Heating: The sample is heated at a steady and slow rate (1-2 °C per minute) as the melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.
Boiling Point Determination
The boiling point of a liquid can be determined using a micro-boiling point or Thiele tube method.
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Heating: The test tube is gently heated in a heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block).
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
Density Determination
The density of a liquid can be determined by measuring its mass and volume.
-
Mass Measurement: A known volume of the liquid is accurately dispensed into a tared pycnometer or a graduated cylinder at a specific temperature. The mass of the liquid is then determined by weighing.
-
Volume Measurement: The volume of the liquid is read directly from the calibrated glassware.
-
Calculation: The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).
Refractive Index Determination
The refractive index of a liquid is measured using a refractometer.
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of the liquid are placed on the prism of the refractometer.
-
Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index is then read from the instrument's scale. The measurement is typically performed at a standard temperature, such as 20°C.
Solubility Determination
A general procedure to determine the solubility of an organic compound in various solvents involves the following steps:
-
Sample Preparation: A small, accurately weighed amount of the solute (e.g., 1-5 mg) is placed in a small test tube or vial.
-
Solvent Addition: A known volume of the solvent (e.g., 0.1 mL) is added to the test tube.
-
Mixing: The mixture is vortexed or shaken vigorously for a set period to facilitate dissolution.
-
Observation: The mixture is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, more solute is added incrementally until saturation is reached.
-
Quantification: For quantitative solubility, the saturated solution is filtered, and the concentration of the solute in the filtrate is determined using an appropriate analytical method, such as HPLC or UV-Vis spectroscopy.
Biological Activity and Signaling Pathways of Trans-Anethole
While this compound is primarily used as a tracer, its non-deuterated counterpart, trans-anethole, exhibits a range of biological activities. It is reasonable to infer that the deuterated form would interact with the same biological targets. Trans-anethole has been reported to modulate several key signaling pathways.
One of the notable activities of trans-anethole is its role as an agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. Activation of TRPA1 by trans-anethole leads to an influx of calcium ions, which can trigger various cellular responses.
Caption: Activation of the TRPA1 ion channel by Trans-Anethole.
Furthermore, studies have indicated that trans-anethole can induce apoptosis in cancer cells through a mitochondrial-mediated pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.
References
- 1. This compound | C10H12O | CID 171391365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anethole | C10H12O | CID 637563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anethole (CAS 104-46-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. idealpublication.in [idealpublication.in]
- 5. ScenTree - Anethole (CAS N° 104-46-1 / 4180-23-8) [scentree.co]
A Comprehensive Technical Guide to the Safe Handling of Trans-Anethole-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety data and handling procedures for Trans-Anethole-d3. The information presented is compiled from various safety data sheets and toxicological reports for the non-deuterated analogue, trans-anethole. It is a standard and reasonable scientific assumption that the deuteration in this compound does not significantly alter its chemical reactivity or toxicological profile for the purposes of general safety and handling. This document is intended to supplement, not replace, official Safety Data Sheets (SDS) and institutional safety protocols.
Chemical and Physical Properties
This compound is the deuterated form of trans-anethole, a naturally occurring phenylpropene derivative.[1] While specific experimental data for the deuterated compound is limited, the physical and chemical properties are expected to be very similar to those of trans-anethole.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉D₃O | [2] |
| Molecular Weight | 151.22 g/mol | [2] |
| Appearance | Clear, colorless to pale yellow liquid or solid with a low melting point. | [3][4] |
| Odor | Characteristic sweet, anise-like odor. | |
| Melting Point | 20-23 °C (68-73.4 °F) | |
| Boiling Point | 234-237 °C (453.2-458.6 °F) | |
| Flash Point | 90-91 °C (194-195.8 °F) | |
| Density | 0.988 g/cm³ at 25 °C | |
| Solubility | Poorly soluble in water; soluble in organic solvents like benzene, ethyl acetate, acetone, and carbon disulfide. |
Toxicological Data
The toxicological data for trans-anethole is summarized below. These values should be considered relevant for this compound in the context of risk assessment and safety planning.
| Metric | Value | Species | Route | Source |
| LD₅₀ (Acute Oral) | 2090 mg/kg | Rat | Oral | |
| LD₅₀ (Acute Oral) | 3050 mg/kg | Mouse | Oral | |
| No-Observed-Adverse-Effect Level (NOAEL) | 300 mg/kg/day | Rat | Oral | |
| Lowest-Observed-Adverse-Effect Level (LOAEL) | 175 mg/kg/day (maternal) | Rat | Oral |
Key Toxicological Findings:
-
Acute Toxicity: Trans-anethole has low acute toxicity via oral, dermal, and inhalation routes.
-
Skin Sensitization: It may cause an allergic skin reaction.
-
Carcinogenicity: Classified as a weak hepatocarcinogen in rats when administered at high doses (1%) in the diet over a long period. It is suggested that this may be a secondary effect due to cytotoxicity rather than genotoxicity.
-
Genotoxicity: trans-Anethole is not considered genotoxic under the conditions of an in vivo unscheduled DNA synthesis test.
-
Target Organs: The liver is a primary target organ in repeated-dose toxicity studies.
Handling and Storage Protocols
Proper handling and storage are crucial to ensure safety and maintain the integrity of this compound.
Personal Protective Equipment (PPE)
The following diagram outlines the recommended PPE when handling this compound.
References
Supplier and pricing for Trans-Anethole-d3 certified reference material
For researchers, scientists, and professionals in drug development, the use of certified reference materials (CRMs) is critical for ensuring the accuracy and reliability of analytical measurements. This guide provides an in-depth overview of Trans-Anethole-d3, a deuterated form of the naturally occurring phenylpropene, Trans-Anethole. It covers suppliers, pricing, and technical data, and provides a foundational experimental workflow for its application as an internal standard.
Introduction to this compound
This compound is the deuterated isotopologue of trans-Anethole. Due to its isotopic labeling, it serves as an ideal internal standard for quantitative analysis of trans-Anethole in various matrices by mass spectrometry-based techniques like GC-MS or LC-MS. The stable isotope label ensures that its chemical and physical properties are nearly identical to the unlabeled analyte, but it is distinguishable by its mass-to-charge ratio.
Suppliers and Pricing
The availability and pricing of this compound certified reference material can vary. Below is a summary of potential suppliers. It is important to note that pricing is often subject to change and may require a direct quote from the supplier.
| Supplier | Product Name | Catalog Number | Purity | Format | Price |
| HPC Standards | D3-trans-Anethole Solution (Methanol) | 693994 | 100 µg/ml | Solution | On request[1] |
| MedchemExpress | This compound | HY-N0367S | Not specified | Not specified | Contact for pricing |
| Sigma-Aldrich | trans-Anethole Pharmaceutical Secondary Standard; Certified Reference Material | PHR1383 | Traceable to USP | Neat | ~$137.70 (for non-deuterated)[2] |
| LGC Standards | Trans-Anethole | MM0164.00 | ISO 17034 | Neat | Contact for pricing[3] |
| Thermo Fisher Scientific | trans-Anethole, 99% | 152530050 | ≥98.0% | Neat | Contact for pricing[4][5] |
Note: Pricing for non-deuterated trans-Anethole is provided for reference and may not reflect the cost of the deuterated standard.
Technical Data and Specifications
Certified reference materials are accompanied by a Certificate of Analysis (CoA) that provides detailed information on their characterization and certified properties. While specific values may vary by lot, the following table summarizes typical data for Trans-Anethole. Users should always refer to the CoA provided by the supplier for the specific lot of this compound they are using.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉D₃O | HPC Standards |
| Molecular Weight | 151.22 g/mol | PubChem |
| CAS Number | 4180-23-8 (non-deuterated) | Sigma-Aldrich |
| Purity (non-deuterated) | ≥98% to ≥99.5% (GC) | Chem-Impex International, Sigma-Aldrich |
| Boiling Point (non-deuterated) | 234-237 °C | Sigma-Aldrich |
| Melting Point (non-deuterated) | 20-21 °C | Sigma-Aldrich |
| Density (non-deuterated) | 0.988 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index (non-deuterated) | n20/D 1.561 | Sigma-Aldrich |
| Storage Temperature | 2-8°C or 2-30°C | Sigma-Aldrich |
Experimental Protocol: Use as an Internal Standard
This compound is frequently used as an internal standard for the quantification of trans-Anethole in complex samples. Below is a generalized workflow for its use in a typical LC-MS/MS analysis.
Figure 1. A generalized workflow for the quantification of trans-Anethole using this compound as an internal standard in an LC-MS/MS analysis.
Methodology:
-
Preparation of Standards: Prepare a series of calibration standards containing known concentrations of non-deuterated trans-Anethole.
-
Sample Preparation: Extract trans-Anethole from the sample matrix using an appropriate solvent (e.g., ethyl acetate, dichloromethane).
-
Internal Standard Spiking: Add a known and fixed amount of this compound solution to all calibration standards and unknown samples.
-
LC-MS/MS Analysis: Inject the prepared samples onto an LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to monitor specific precursor-product ion transitions for both trans-Anethole and this compound.
-
Data Processing: Integrate the peak areas for both the analyte (trans-Anethole) and the internal standard (this compound).
-
Quantification: Calculate the ratio of the analyte peak area to the internal standard peak area. Construct a calibration curve by plotting this ratio against the known concentrations of the calibration standards. Determine the concentration of trans-Anethole in the unknown samples by interpolating their peak area ratios on the calibration curve.
Logical Relationship of CRM Certification
The certification of a reference material like this compound involves a hierarchical process to ensure traceability and accuracy.
Figure 2. The traceability chain for certified reference materials in analytical testing.
This guide provides a starting point for sourcing and utilizing this compound certified reference material. For specific applications, it is essential to consult the supplier's documentation and relevant scientific literature for detailed experimental conditions and validation procedures.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. trans-アネトール Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 3. Trans-Anethole | CAS 4180-23-8 | LGC Standards [lgcstandards.com]
- 4. A13482.36 [thermofisher.com]
- 5. trans-Anethole, 99% 5 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
The Natural Provenance and Biological Synthesis of Trans-Anethole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-anethole, a phenylpropanoid with the characteristic sweet, licorice-like aroma, is a significant natural compound with diverse applications in the pharmaceutical, food, and cosmetic industries. Its biological activities, ranging from antimicrobial to anti-inflammatory properties, have made it a subject of intense scientific scrutiny. This technical guide provides an in-depth exploration of the natural occurrence of trans-anethole, detailing its primary biological sources and the intricate biosynthetic pathways responsible for its production in plants. Furthermore, this document outlines key experimental protocols for the extraction and quantification of this valuable phytochemical.
Natural Occurrence and Biological Sources
Trans-anethole is predominantly found in the essential oils of a variety of aromatic plants. The most commercially significant sources belong to the Apiaceae and Schisandraceae families. The concentration of trans-anethole can vary considerably depending on the plant species, geographical origin, cultivation conditions, and the specific part of the plant utilized.
Principal Botanical Sources
The primary plant sources of trans-anethole are:
-
Star Anise (Illicium verum) : The dried fruits of this evergreen tree are the most significant commercial source of trans-anethole. The essential oil of star anise is renowned for its exceptionally high concentration of this compound.
-
Anise (Pimpinella anisum) : The seeds of the anise plant are a traditional and well-known source of trans-anethole, which is the principal component of its essential oil.
-
Fennel (Foeniculum vulgare) : Both sweet and bitter fennel varieties produce essential oils rich in trans-anethole, primarily concentrated in the seeds (fruits).
Other plants reported to contain trans-anethole, often in smaller quantities, include tarragon (Artemisia dracunculus), basil (Ocimum basilicum), and magnolia blossoms.[1]
Quantitative Analysis of Trans-Anethole in Key Botanical Sources
The following table summarizes the quantitative data on trans-anethole content in the essential oils of its primary biological sources.
| Botanical Source | Plant Part | Concentration of Trans-Anethole in Essential Oil (%) | References |
| Star Anise (Illicium verum) | Dried Fruits | 72 - 92 | [2][3] |
| Dried Fruits | 83.46 | [4] | |
| Dried Fruits | >86 | [5] | |
| Anise (Pimpinella anisum) | Seeds | 71.52 - 96.80 | |
| Seeds | 76.9 - 93.7 | ||
| Seeds | ~90 | ||
| Fennel (Foeniculum vulgare) | Seeds (Fruits) | 34.8 - 82.0 | |
| Dry Seeds | 78.25 | ||
| Seeds (Fruits) | 50 - 60 |
Biosynthesis of Trans-Anethole
Trans-anethole is synthesized in plants via the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites. The pathway begins with the amino acid L-phenylalanine and involves a series of enzymatic reactions.
The Phenylpropanoid Pathway Leading to Trans-Anethole
The biosynthesis of trans-anethole can be summarized in the following key steps:
-
L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce trans-Cinnamic acid .
-
trans-Cinnamic acid is hydroxylated by Cinnamate-4-Hydroxylase (C4H) to yield p-Coumaric acid .
-
p-Coumaric acid is then activated by 4-Coumarate-CoA Ligase (4CL) to form p-Coumaroyl-CoA .
-
The subsequent steps involve the reduction of the CoA-ester and modification of the side chain.
-
t-Anol/Isoeugenol Synthase (AIS) , an NADPH-dependent enzyme, catalyzes the formation of t-Anol from a coumaryl derivative.
-
Finally, a specific O-Methyltransferase (OMT) methylates the hydroxyl group of t-Anol to produce trans-Anethole .
Visualization of the Trans-Anethole Biosynthetic Pathway
Caption: Biosynthetic pathway of trans-anethole from L-phenylalanine.
Experimental Protocols
The isolation and quantification of trans-anethole from plant matrices are critical for research and quality control. The following sections detail common experimental methodologies.
Extraction of Trans-Anethole from Plant Material
This is the most common method for extracting essential oils rich in trans-anethole.
Protocol:
-
Sample Preparation: Weigh approximately 100-200 g of the dried and coarsely powdered plant material (e.g., anise seeds, star anise fruits).
-
Apparatus Setup: Place the plant material in a round-bottom flask of a Clevenger-type apparatus. Add distilled water to the flask, ensuring the plant material is fully submerged (e.g., 1000 mL of water for 200 g of plant material).
-
Distillation: Heat the flask to boiling. The steam and volatile components will rise, condense in the condenser, and collect in the graduated collection tube of the Clevenger apparatus.
-
Duration: Continue the distillation for a recommended period, typically 3-8 hours, or until no more oil is collected.
-
Oil Collection: After cooling, carefully collect the separated essential oil layer from the collection tube.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C.
This method is suitable for extracting a broader range of compounds, including trans-anethole.
Protocol:
-
Sample Preparation: Finely powder the dried plant material.
-
Extraction: Macerate a known weight of the powdered plant material (e.g., 10 g) with a suitable solvent (e.g., 100 mL of methanol (B129727) or ethanol) in a sealed container.
-
Agitation: Agitate the mixture for a specified period (e.g., 24 hours) at room temperature, or use techniques like ultrasound-assisted extraction (e.g., 50°C for 1 hour) to enhance efficiency.
-
Filtration: Filter the mixture to separate the extract from the solid plant residue.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for further analysis.
Quantification of Trans-Anethole
GC-MS is the gold standard for the identification and quantification of volatile compounds like trans-anethole in essential oils.
Protocol:
-
Sample Preparation: Dilute the essential oil or extract in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration (e.g., 1% v/v).
-
GC-MS System: Utilize a GC-MS system equipped with a suitable capillary column (e.g., RTX-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection: Inject a small volume of the prepared sample (e.g., 1 µL) into the GC inlet.
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 50-70°C held for a few minutes, followed by a ramp up to a final temperature of 270-300°C at a rate of 2-5°C/minute.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: m/z 40-350.
-
-
Data Analysis: Identify trans-anethole by comparing its retention time and mass spectrum with that of a pure standard and by searching mass spectral libraries (e.g., NIST, Wiley). Quantify the compound by creating a calibration curve with standard solutions of known concentrations and integrating the peak area of trans-anethole in the sample chromatogram.
Visualization of the Experimental Workflow
Caption: General experimental workflow for the extraction and analysis of trans-anethole.
Conclusion
Trans-anethole is a naturally abundant phenylpropanoid with significant commercial and scientific interest. Its primary biological sources, namely star anise, anise, and fennel, provide a rich repository of this compound. Understanding the biosynthetic pathway of trans-anethole not only offers insights into plant secondary metabolism but also opens avenues for metabolic engineering to enhance its production. The standardized experimental protocols for extraction and quantification are essential for ensuring the quality and consistency of trans-anethole-containing products and for advancing research into its diverse biological activities. This guide provides a foundational technical overview for professionals engaged in the study and application of this important natural product.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. An opinion on the roles of phenylalanine ammonia-lyase in the browning of fresh-cut fruit and vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of t-anethole in anise: characterization of t-anol/isoeugenol synthase and an O-methyltransferase specific for a C7-C8 propenyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential: A Technical Guide to the Biological Activity of Deuterated trans-Anethole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
trans-Anethole, a naturally occurring phenylpropanoid, is a well-documented bioactive compound with a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5] However, its therapeutic potential is often limited by its metabolic fate. This technical guide explores the prospective biological activities of deuterated trans-anethole, a chemically modified version that holds the promise of enhanced metabolic stability and, consequently, improved therapeutic efficacy. By strategically replacing hydrogen atoms with deuterium (B1214612) at metabolically vulnerable sites, it is hypothesized that the rate of metabolism can be slowed, leading to a longer biological half-life and increased systemic exposure. This guide provides a comprehensive overview of the known biological activities and metabolism of trans-anethole, the principles of deuteration, and proposed experimental protocols to investigate the potential of deuterated trans-anethole as a novel therapeutic agent.
Introduction to trans-Anethole and the Rationale for Deuteration
trans-Anethole is the primary constituent of essential oils from plants such as anise, fennel, and star anise. Its diverse biological activities are attributed to its ability to modulate various cellular signaling pathways, including the NF-κB and TNF-α signaling pathways. Despite its therapeutic promise, the clinical application of trans-anethole is hindered by its rapid metabolism in the body.
The metabolism of trans-anethole primarily involves three oxidative pathways: O-demethylation of the methoxy (B1213986) group, ω-side chain oxidation, and side chain epoxidation, followed by conjugation with sulfate, glucuronic acid, glycine, or glutathione. These metabolic transformations lead to the formation of various metabolites that are readily excreted from the body.
Deuteration, the selective replacement of hydrogen with its heavy isotope deuterium, is a well-established strategy in drug discovery to improve the pharmacokinetic profiles of drug candidates. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can significantly slow down the rate of metabolic reactions involving the cleavage of that bond. By deuterating the metabolically labile positions of trans-anethole, it is plausible to enhance its metabolic stability, thereby increasing its bioavailability and prolonging its therapeutic effects.
Potential Biological Activities of Deuterated trans-Anethole
Based on the known biological activities of trans-anethole, its deuterated analogue is expected to exhibit a similar, if not enhanced, pharmacological profile. The primary advantage of deuteration would be a more sustained biological action due to its increased resistance to metabolic degradation.
Anti-inflammatory Activity
trans-Anethole has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Deuteration could potentially prolong the suppression of these inflammatory mediators, making it a more effective agent for chronic inflammatory conditions.
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal properties of trans-anethole have been well-documented. A longer systemic presence of deuterated trans-anethole could lead to a more sustained inhibition of microbial growth, potentially reducing the required dosage and frequency of administration.
Anticancer Activity
trans-Anethole has been shown to inhibit the proliferation of cancer cells and induce apoptosis. By enhancing its metabolic stability, deuteration could increase the exposure of tumor cells to the active compound, potentially leading to improved anticancer efficacy.
Quantitative Data on trans-Anethole
While specific quantitative data for deuterated trans-anethole is not yet available in the public domain, the following table summarizes the known quantitative data for non-deuterated trans-anethole to provide a baseline for future comparative studies.
| Biological Activity | Model System | Key Findings | Reference |
| Anti-inflammatory | LPS-induced periodontitis in rats | 50 mg/kg anethole (B165797) significantly suppressed IL-1β and TNF-α levels. | |
| Anticancer | Human osteosarcoma cell line (MG-63) | GI50 value of 60.25 µM. | |
| Metabolism | Rats and mice | Major route is oxidative O-demethylation, which decreases with increasing dose. | |
| Metabolism | Rats and mice | Identification of 18 urinary metabolites. |
Proposed Experimental Protocols
To validate the hypothesized benefits of deuterated trans-anethole, a series of in vitro and in vivo experiments are proposed.
Synthesis of Deuterated trans-Anethole
The synthesis of deuterated trans-anethole can be achieved through various established methods for deuterium incorporation. For instance, deuteration of the methoxy group (a primary site of metabolism) could be a starting point. A commercially available deuterated version, trans-Anethole-d3, can also be utilized for preliminary studies.
In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of deuterated trans-anethole with its non-deuterated counterpart.
Methodology:
-
Incubate deuterated trans-anethole and non-deuterated trans-anethole separately with liver microsomes (human, rat, or mouse) in the presence of NADPH.
-
Collect samples at various time points.
-
Quench the reaction and analyze the remaining parent compound concentration using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.
In Vivo Pharmacokinetic Study
Objective: To determine and compare the pharmacokinetic profiles of deuterated and non-deuterated trans-anethole in an animal model.
Methodology:
-
Administer equimolar doses of deuterated and non-deuterated trans-anethole to separate groups of laboratory animals (e.g., rats or mice) via oral or intravenous routes.
-
Collect blood samples at predetermined time points.
-
Analyze the plasma concentrations of the parent compounds and their major metabolites using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t½), and clearance (CL).
In Vitro Biological Activity Assays
Objective: To compare the potency of deuterated and non-deuterated trans-anethole in relevant biological assays.
Methodology:
-
Anti-inflammatory Assay: Use a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7) and measure the inhibition of nitric oxide (NO) production or the secretion of pro-inflammatory cytokines (TNF-α, IL-6) by ELISA.
-
Anticancer Assay: Determine the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines using a cell viability assay such as the MTT assay.
Visualizing the Potential: Diagrams and Workflows
Metabolic Pathways of trans-Anethole
Caption: Major metabolic pathways of trans-anethole.
Experimental Workflow for Metabolic Stability
Caption: Workflow for comparing metabolic stability.
Deuteration's Impact on Biological Activity
References
- 1. Anethole, a Medicinal Plant Compound, Decreases the Production of Pro-Inflammatory TNF-α and IL-1β in a Rat Model of LPS-Induced Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. trans-Anethole Abrogates Cell Proliferation and Induces Apoptosis through the Mitochondrial-Mediated Pathway in Human Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anethole - Wikipedia [en.wikipedia.org]
- 5. Anethole and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope Labeled Internal Standards
In the landscape of modern analytical science, particularly within drug development and life sciences research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide delves into the fundamental principles, practical applications, and detailed methodologies of using stable isotope labeled internal standards (SIL-ISs). The integration of SIL-ISs into analytical workflows, especially when coupled with mass spectrometry, has revolutionized the field by providing a robust framework for achieving high-quality quantitative data. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visual representations of key concepts to aid in the effective implementation of this powerful technique.
Core Principles of Stable Isotope Labeled Internal Standards
The primary role of an internal standard in quantitative analysis is to correct for the variability inherent in the analytical process. This includes variations arising from sample preparation, such as extraction inefficiencies and analyte degradation, as well as instrumental fluctuations, like injection volume inconsistencies and detector response drift. A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[1][2]
The key principle behind the use of a SIL-IS is that it is chemically and physically almost identical to the analyte.[2] Consequently, it is assumed to behave in the same manner during sample preparation, chromatography, and ionization in the mass spectrometer.[3] Because it has a different mass, it can be distinguished from the analyte by a mass spectrometer. By adding a known amount of the SIL-IS to the sample at the earliest stage of the workflow, the ratio of the analyte's signal to the SIL-IS's signal is used for quantification. This ratio remains constant even if there are losses during sample processing or fluctuations in instrument response, thus leading to more accurate and precise results.
Advantages of Stable Isotope Labeled Internal Standards
The use of SIL-ISs is considered the "gold standard" in quantitative bioanalysis, especially for methods employing mass spectrometric detection, a recommendation strongly advocated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the ICH M10 guideline.[4] Their superiority over other types of internal standards, such as structural analogs, is well-documented.
Key advantages include:
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's ionization due to co-eluting components from the biological matrix, are a major source of inaccuracy in LC-MS/MS analysis. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same matrix effects, allowing for effective normalization of the signal.
-
Compensation for Extraction Variability: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, the recovery of the analyte can be inconsistent. A SIL-IS, being chemically identical, will have the same extraction recovery as the analyte, thereby correcting for any losses.
-
Improved Accuracy and Precision: By mitigating the effects of experimental variability, SIL-ISs lead to a significant improvement in the accuracy (closeness to the true value) and precision (reproducibility) of the quantitative results.
Data Presentation: SIL-IS vs. Structural Analog
The following tables summarize the performance comparison between stable isotope-labeled internal standards and structural analog internal standards in quantitative bioanalysis.
| Performance Parameter | Stable Isotope-Labeled Internal Standard (SIL-IS) | Structural Analog Internal Standard | Rationale for Difference |
| Accuracy (% Bias) | Typically within ±15% (often closer to nominal) | Can exceed ±20% | SIL-ISs more effectively compensate for matrix effects and extraction recovery variations due to their near-identical chemical and physical properties to the analyte. |
| Precision (%CV) | Typically <15% | Can be >15% | The close tracking of the analyte's behavior throughout the analytical process by the SIL-IS results in significantly better precision. |
| Matrix Effect Compensation | Effectively compensated | Inconsistent compensation | The near-identical nature of a SIL-IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization of the signal. Structural analogs may have different chromatographic retention times and ionization efficiencies, leading to differential matrix effects. |
| Regulatory Acceptance | Strongly recommended by FDA, EMA, and ICH M10 guidelines | Acceptable when a SIL-IS is not available, but requires more rigorous validation | Regulatory bodies recognize the superior performance of SIL-ISs in ensuring data reliability for drug development and approval. |
Case Study: Quantification of Everolimus (B549166)
A study comparing a stable isotope-labeled internal standard (everolimus-d4) and a structural analog (32-desmethoxyrapamycin) for the quantification of the immunosuppressant drug everolimus by LC-MS/MS demonstrated the following:
| Parameter | Everolimus-d4 (SIL-IS) | 32-desmethoxyrapamycin (Analog IS) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (%CV) | 4.3% - 7.2% | 4.3% - 7.2% |
| Comparison with Independent Method (Slope) | 0.95 | 0.83 |
| Comparison with Independent Method (Correlation, r) | > 0.98 | > 0.98 |
Data adapted from Heideloff et al., Ther Drug Monit, 2013.
In this particular case, while both internal standards showed acceptable performance, the SIL-IS provided a slope closer to unity in comparison with an independent method, suggesting a slightly better accuracy.
Mandatory Visualizations
Caption: A typical workflow for a bioanalytical assay using a stable isotope-labeled internal standard.
Caption: How a SIL-IS co-elutes with the analyte to compensate for matrix-induced ion suppression.
Experimental Protocols
This section provides a detailed methodology for a key experiment involving the use of a stable isotope-labeled internal standard in a typical bioanalytical LC-MS/MS assay.
Protocol: Quantitative Analysis of a Small Molecule Drug in Human Plasma
1. Reagent and Standard Preparation:
-
Stock Solutions: Prepare individual stock solutions of the analyte and the SIL-IS in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Store at -20°C or as per stability data.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution with the appropriate solvent. Prepare at least four levels of quality control (QC) working solutions (Low, Medium, High, and Lower Limit of Quantification - LLOQ) from a separate analyte stock solution.
-
Internal Standard Working Solution: Prepare a working solution of the SIL-IS at a constant concentration that provides an adequate response in the mass spectrometer.
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs at room temperature.
-
To 50 µL of each plasma sample, add 10 µL of the SIL-IS working solution and vortex briefly.
-
Add 200 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Set the column temperature to 40°C.
-
Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might be: 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-3.5 min, 95% B; 3.5-3.6 min, 95-5% B; 3.6-5.0 min, 5% B.
-
Set the flow rate to 0.4 mL/min.
-
Inject 5 µL of the reconstituted sample.
-
-
Mass Spectrometry (MS/MS):
-
Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive or negative ion mode, as appropriate for the analyte.
-
Optimize the MS parameters (e.g., ion spray voltage, source temperature, collision energy) by infusing a standard solution of the analyte and SIL-IS.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the SIL-IS.
-
4. Data Analysis:
-
Integrate the peak areas of the analyte and the SIL-IS for each sample, calibration standard, and QC.
-
Calculate the peak area ratio (analyte peak area / SIL-IS peak area).
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations. Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²).
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Evaluate the accuracy and precision of the QCs to ensure the validity of the analytical run. According to ICH M10 guidelines, the accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
Conclusion
The use of stable isotope labeled internal standards is an indispensable tool in modern quantitative analysis. As demonstrated through the principles, data, and protocols presented in this guide, SIL-ISs provide a robust and reliable means to overcome the inherent variability of analytical methods, particularly in complex biological matrices. For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of this technique are crucial for generating high-quality, reproducible, and accurate quantitative data that can withstand scientific and regulatory scrutiny. While the initial investment in a SIL-IS may be higher than for a structural analog, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable.
References
Methodological & Application
Application Notes & Protocols: Quantification of Trans-Anethole using Trans-Anethole-d3 as an Internal Standard by LC-MS/MS
Abstract
This document provides a detailed protocol for the quantitative analysis of trans-anethole in complex matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Trans-Anethole-d3, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This application note is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for the quantification of trans-anethole.
Introduction
Trans-anethole is a widely used flavoring agent found in various essential oils, food products, and pharmaceuticals. Accurate quantification of trans-anethole is crucial for quality control, pharmacokinetic studies, and safety assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers excellent sensitivity and selectivity for the analysis of small molecules in complex biological and chemical matrices.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[1] Since a SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source.[1] This allows for reliable correction of variations that can occur during sample preparation and analysis, leading to highly accurate and precise results. This protocol details a complete workflow, from sample preparation to data analysis, for the quantification of trans-anethole using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Trans-Anethole (≥99% purity)
-
This compound (≥98% purity, deuterated)
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (LC-MS grade)
-
Blank matrix (e.g., plasma, food extract) for calibration standards and quality controls.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of trans-anethole in 10 mL of methanol.
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of trans-anethole by serially diluting the primary stock solution with methanol:water (1:1, v/v) to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation for Plasma Samples)
-
Pipette 100 µL of the sample (blank matrix, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (80:20 methanol:water with 0.1% formic acid).
-
Vortex to mix and transfer to an LC autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Isocratic elution with 80% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Trans-Anethole | 149.1 | 118.1 | 0.1 | 25 | 15 |
| Trans-Anethole | 149.1 | 91.1 | 0.1 | 25 | 20 |
| This compound | 152.1 | 121.1 | 0.1 | 25 | 15 |
(Note: Cone voltage and collision energy may require optimization for your specific instrument.)
Data Presentation and Results
The use of this compound as an internal standard provides excellent linearity and reproducibility. Below is a summary of typical quantitative performance data.
Table 1: Quantitative Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 85 - 115% |
| Precision at LLOQ (%CV) | < 15% |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Mean Recovery | 92.5% |
| Matrix Effect | 95 - 108% |
Mandatory Visualizations
Caption: LC-MS/MS Experimental Workflow.
Caption: Rationale for Internal Standard Use.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard offers a robust, sensitive, and accurate approach for the quantification of trans-anethole in complex matrices. The use of a stable isotope-labeled internal standard effectively mitigates variability from matrix effects and sample processing, ensuring high-quality data suitable for demanding research and regulated environments. This protocol provides a solid foundation for laboratories to implement reliable trans-anethole analysis.
References
Application Notes and Protocols for the Quantitative Analysis of Anethole in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anethole (B165797) is a phenylpropene derivative that is the primary aromatic constituent of essential oils from anise, fennel, and star anise. It is widely utilized as a flavoring agent in the food and beverage industry and is also explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and estrogenic activities. Understanding the pharmacokinetic profile of anethole is crucial for evaluating its efficacy and safety in drug development. This application note provides a detailed protocol for the quantitative analysis of trans-anethole in plasma samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with trans-anethole-d3 as a stable isotope-labeled internal standard.
The use of a deuterated internal standard, such as this compound, is highly recommended for quantitative bioanalysis using LC-MS/MS. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.
Experimental Protocols
Materials and Reagents
-
Analytes: trans-Anethole (≥99% purity), this compound (≥98% purity, deuterated internal standard)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Plasma: Human plasma (or other relevant species), blank and pooled, stored at -80°C
-
Chemicals: Ammonium acetate (B1210297) (LC-MS grade)
-
Labware: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, 96-well plates, autosampler vials
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) or equivalent.
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of trans-anethole and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of trans-anethole by serially diluting the primary stock solution with a 50:50 (v/v) methanol:water mixture to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 (v/v) methanol:water mixture.
-
Sample Preparation: Protein Precipitation
-
Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of each plasma sample, add 10 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an autosampler vial or a 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 40% B to 95% B over 3 min, hold at 95% B for 1 min, return to 40% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| trans-Anethole | 149.1 | 117.1 | 100 | 15 |
| This compound | 152.1 | 120.1 | 100 | 15 |
Note: The exact collision energies should be optimized for the specific instrument used.
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of trans-anethole to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 500 | Example Value |
| 1000 | Example Value |
Precision and Accuracy
The intra- and inter-day precision and accuracy are evaluated by analyzing QC samples at low, medium, and high concentrations on multiple days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LQC | 3 | < 15% | ± 15% | < 15% | ± 15% |
| MQC | 80 | < 15% | ± 15% | < 15% | ± 15% |
| HQC | 800 | < 15% | ± 15% | < 15% | ± 15% |
Recovery
The extraction recovery of anethole is determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples at three different concentrations.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| LQC | 3 | > 85% |
| MQC | 80 | > 85% |
| HQC | 800 | > 85% |
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of anethole in plasma.
Caption: Logical relationship of the LC-MS/MS system components.
Application Note: High-Throughput Flavor Profiling of Beverages Using GC-MS with Trans-Anethole-d3 as an Internal Standard
Introduction
The flavor profile of a beverage is a complex interplay of volatile and semi-volatile organic compounds that dictates consumer acceptance and brand identity. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of these flavor compounds.[1] For accurate and precise quantification, especially in complex matrices, the use of an internal standard is crucial to correct for variations in sample preparation and instrument response.[2][3] This application note details a robust and validated GC-MS method for the flavor profiling of beverages, employing trans-anethole-d3 as an internal standard. Deuterated standards are ideal as they co-elute with their non-deuterated counterparts, exhibiting similar chemical behavior during extraction and analysis, while being distinguishable by mass spectrometry.[4]
This protocol is intended for researchers, scientists, and quality control professionals in the food and beverage industry, as well as drug development professionals investigating flavor components and potential interactions.
Experimental Protocols
1. Materials and Reagents
-
Solvents: Dichloromethane (B109758) (DCM), HPLC grade; Methanol (B129727), HPLC grade; Deionized water.
-
Standards: Analytical standards of target flavor compounds (e.g., limonene, linalool, ethyl acetate, benzaldehyde, etc.).
-
Internal Standard: this compound (C₁₀H₉D₃O, MW: 151.23 g/mol ).
-
Sample Matrix: Commercial lemon-lime soda.
2. Preparation of Standard Solutions
-
Primary Stock Standard (1000 µg/mL): Accurately weigh and dissolve 10 mg of each target flavor compound in 10 mL of methanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock standard with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard stock solution to a final concentration of 5 µg/mL of this compound.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Degas the beverage sample by sonication for 15 minutes.
-
Pipette 10 mL of the degassed beverage into a 50 mL centrifuge tube.
-
Spike the sample with 50 µL of the 100 µg/mL this compound internal standard solution to achieve a final concentration of 5 µg/mL.
-
Add 5 mL of dichloromethane to the tube.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic (bottom) layer to a clean GC vial using a Pasteur pipette.
-
Inject 1 µL of the extract into the GC-MS system.
4. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Data Presentation
Mass Spectrometer SIM Parameters
For accurate quantification, the mass spectrometer was operated in SIM mode. The quantifier ion is the most abundant, characteristic ion for a given compound, while qualifier ions are used for confirmation. Based on the mass spectrum of trans-anethole and its deuterated analog, the following ions were selected.
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Benzaldehyde | 9.8 | 106 | 77 | 105 |
| Limonene | 11.2 | 68 | 93 | 136 |
| Linalool | 12.5 | 71 | 93 | 121 |
| trans-Anethole | 15.3 | 148 | 117 | 77 |
| This compound (IS) | 15.3 | 151 | 120 | 80 |
Table 1: SIM parameters for target flavor compounds and the internal standard.
Method Validation and Quantitative Data
The method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).
| Analyte | Linear Range (µg/mL) | Calibration Curve Equation | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Benzaldehyde | 0.1 - 50 | y = 0.892x + 0.015 | 0.998 | 0.03 | 0.10 |
| Limonene | 0.1 - 50 | y = 1.125x - 0.008 | 0.999 | 0.02 | 0.07 |
| Linalool | 0.1 - 50 | y = 0.954x + 0.021 | 0.997 | 0.04 | 0.12 |
| trans-Anethole | 0.1 - 50 | y = 1.053x + 0.011 | 0.999 | 0.02 | 0.06 |
Table 2: Calibration data, LOD, and LOQ for target flavor analytes. The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[5]
Mandatory Visualization
Caption: Workflow for GC-MS flavor profiling with internal standard.
References
- 1. rroij.com [rroij.com]
- 2. Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Application of Trans-Anethole-d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Trans-anethole is a phenylpropene derivative found in the essential oils of various plants, such as star anise and fennel. It is widely used as a flavoring agent in food and beverages. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing its safety and potential therapeutic applications. Trans-Anethole-d3, a deuterated isotopologue of trans-anethole, serves as an invaluable tool in these studies. Its primary application is as an internal standard (IS) for the quantitative analysis of trans-anethole in biological matrices by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that this compound has nearly identical chemical and physical properties to the unlabeled analyte, but is distinguishable by its mass. This allows for precise and accurate quantification by correcting for variations during sample preparation and analysis.
Principle of Use
In a typical pharmacokinetic study, a known concentration of this compound is added to biological samples (e.g., plasma, urine) containing unknown concentrations of trans-anethole. Both compounds are then extracted and analyzed simultaneously. Because the deuterated standard and the analyte behave similarly during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds to the same extent. The ratio of the analytical signal of trans-anethole to that of this compound is used to calculate the concentration of trans-anethole in the original sample, leading to highly reliable and reproducible results.
Experimental Protocols
In-Life Phase: Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study of orally administered trans-anethole in rats.
Materials:
-
Male Sprague-Dawley rats (220 ± 20 g)
-
Trans-anethole
-
Vehicle (e.g., corn oil or 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment.
-
Fasting: Fast the rats for 12 hours prior to dosing, with free access to water.
-
Dosing: Prepare a formulation of trans-anethole in the chosen vehicle. Administer a single oral dose of trans-anethole (e.g., 50 mg/kg) via oral gavage.[1] The volume for oral gavage in rats can range from 10-40 mL/kg.[2]
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the orbital venous plexus or tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[3][4] Guidelines for blood collection volumes should be strictly followed to ensure animal welfare.[5]
-
Plasma Preparation: Immediately transfer the collected blood into tubes containing anticoagulant. Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Bioanalytical Phase: Quantification of Trans-Anethole in Rat Plasma by LC-MS/MS
This protocol describes the quantification of trans-anethole in rat plasma using this compound as an internal standard.
Materials and Equipment:
-
Rat plasma samples
-
Trans-anethole standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
LC-MS/MS system (e.g., equipped with a C18 reversed-phase column)
Procedure:
a. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of trans-anethole and this compound in methanol.
-
Prepare calibration curve standards by spiking blank rat plasma with appropriate amounts of trans-anethole stock solution to achieve a range of concentrations.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
b. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
To 50 µL of each plasma sample, add 25 µL of the this compound internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
-
Chromatographic Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 50mm x 2.1mm, 5µm)
-
Mobile Phase: A gradient or isocratic elution with a mixture of 0.1% formic acid in water and methanol.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 3 µL
-
-
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Trans-anethole: m/z 149.1 → 134.1
-
This compound: m/z 152.1 → 137.1
-
-
Optimize other parameters such as capillary voltage, gas flow, and temperature.
-
d. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of trans-anethole to this compound against the concentration of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentration of trans-anethole in the unknown plasma samples.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Data Presentation
The following table is a template for summarizing the pharmacokinetic parameters of trans-anethole after oral administration to rats.
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | µg/mL | 2.1 ± 0.4 |
| Tmax | h | 1.0 ± 0.2 |
| AUC(0-t) | µg·h/mL | 10.5 ± 2.1 |
| AUC(0-∞) | µg·h/mL | 11.2 ± 2.3 |
| t1/2 | h | 3.5 ± 0.7 |
| CL/F | mL/h/kg | 4464 ± 893 |
| Vd/F | mL/kg | 22857 ± 4571 |
Note: The values presented are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific study conditions.
Visualizations
Metabolic Pathway of Trans-Anethole
The metabolism of trans-anethole primarily occurs in the liver and involves several key enzymatic reactions.
Caption: Metabolic pathway of trans-anethole.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the overall workflow from animal dosing to data analysis.
Caption: Workflow for pharmacokinetic analysis.
References
- 1. Metabolism of anethole. I. Pathways of metabolism in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.unsw.edu.au [research.unsw.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cea.unizar.es [cea.unizar.es]
Application Notes and Protocols for Trans-Anethole-d3 in Metabolism and Biotransformation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-Anethole is a naturally occurring phenylpropanoid widely used as a flavoring agent and is also investigated for various pharmacological activities. Understanding its metabolism and biotransformation is crucial for assessing its safety and efficacy. Trans-Anethole-d3, a deuterated analog of trans-anethole, serves as a powerful tool in these studies. The substitution of hydrogen with deuterium (B1214612) at the methoxy (B1213986) group (O-CD3) provides a stable isotopic label, enabling researchers to investigate the kinetic isotope effect on metabolic pathways, particularly O-demethylation. This can help in elucidating metabolic mechanisms, quantifying metabolite formation, and potentially developing analogs with altered pharmacokinetic profiles.
Applications of this compound
-
Metabolic Pathway Elucidation: By comparing the metabolite profiles of trans-anethole and this compound, researchers can determine the contribution of O-demethylation to the overall metabolism. A slower formation of O-demethylated metabolites from this compound would confirm this pathway's significance.
-
Kinetic Isotope Effect (KIE) Studies: The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can lead to a slower rate of enzymatic cleavage. Quantifying this KIE provides insights into the rate-limiting steps of metabolism.
-
Metabolic Switching: Inhibition of O-demethylation due to the KIE may lead to a "metabolic switch," where the substrate is shunted towards alternative metabolic pathways, such as side-chain oxidation or epoxidation. Studying this phenomenon can reveal secondary metabolic routes and potentially identify novel metabolites.
-
Internal Standard for Bioanalysis: Due to its similar chemical properties and distinct mass, this compound is an ideal internal standard for the accurate quantification of trans-anethole in biological matrices using mass spectrometry-based methods.
Data Presentation
Table 1: In Vivo Excretion of Radiolabeled Trans-Anethole in Rats and Mice (% of Dose)
| Species | Route of Administration | Time (hr) | Urine | Feces | Expired Air (14CO2) | Total Recovery |
| Rat | Oral (50 mg/kg) | 48 | 85.3 | 1.8 | 8.9 | 96.0 |
| Mouse | Intraperitoneal (50 mg/kg) | 48 | 76.5 | 2.1 | 16.4 | 95.0 |
Data adapted from studies using [methoxy-14C]-trans-anethole.
Table 2: Major Urinary Metabolites of Trans-Anethole in Humans (% of Dose)[1]
| Metabolite | Percentage of Dose |
| 4-Methoxyhippuric acid | 56 |
| 1-(4'-Methoxyphenyl)propane-1,2-diol isomers | 3 |
Data from a study with a 1 mg oral dose of [methoxy-14C]-trans-anethole.
Table 3: Predicted Comparative In Vitro Metabolism of Trans-Anethole and this compound in Human Liver Microsomes
| Compound | O-Demethylation Rate (pmol/min/mg protein) | Side-Chain Oxidation Rate (pmol/min/mg protein) | Epoxidation Rate (pmol/min/mg protein) |
| Trans-Anethole | 100 ± 15 | 50 ± 8 | 30 ± 5 |
| This compound | 25 ± 5 | 60 ± 10 | 35 ± 6 |
Hypothetical data illustrating the expected kinetic isotope effect on O-demethylation and a potential metabolic switch to other pathways.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
Objective: To determine the rate of metabolism of this compound compared to non-deuterated trans-anethole in human liver microsomes and to assess the kinetic isotope effect on O-demethylation.
Materials:
-
Trans-Anethole and this compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN) for quenching
-
Internal standard (e.g., a structurally related compound)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare stock solutions of Trans-Anethole and this compound in DMSO (10 mM).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer to 2 µM.
-
In a 96-well plate, add 50 µL of 0.1 M phosphate buffer (pH 7.4).
-
Add 25 µL of the 2 µM working solution of either Trans-Anethole or this compound.
-
Add 25 µL of pooled human liver microsomes (final concentration 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding 25 µL of pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw 25 µL of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube or well containing 100 µL of ice-cold acetonitrile with the internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at 4000 rpm for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the disappearance of the parent compounds (Trans-Anethole and this compound) and the formation of their respective metabolites using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.
-
Compare the metabolic rates and profiles to determine the kinetic isotope effect.
-
Protocol 2: In Vivo Pharmacokinetic and Metabolite Identification Study of this compound in Rats
Objective: To compare the pharmacokinetic profile and metabolic fate of this compound with non-deuterated trans-anethole in rats.
Materials:
-
Trans-Anethole and this compound
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Vehicle for oral administration (e.g., corn oil)
-
Blood collection tubes (e.g., with EDTA)
-
Metabolic cages for urine and feces collection
-
LC-MS/MS and/or GC-MS for analysis
Procedure:
-
Animal Dosing:
-
Acclimatize rats for at least one week.
-
Divide rats into two groups (n=5 per group).
-
Administer a single oral dose of either Trans-Anethole (e.g., 50 mg/kg) or this compound (50 mg/kg) dissolved in the vehicle.
-
-
Sample Collection:
-
Blood: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Urine and Feces: House the rats in metabolic cages and collect urine and feces for 24 or 48 hours post-dose.
-
-
Sample Preparation:
-
Plasma: Perform protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex and centrifuge. Analyze the supernatant.
-
Urine: Dilute urine samples with water and analyze directly or after enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugates.
-
Feces: Homogenize fecal samples, extract with a suitable organic solvent, and concentrate before analysis.
-
-
Bioanalysis:
-
Quantify the concentrations of Trans-Anethole, this compound, and their metabolites in plasma, urine, and feces using a validated LC-MS/MS or GC-MS method.
-
-
Pharmacokinetic and Statistical Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance) for both parent compounds using non-compartmental analysis.
-
Identify and quantify the metabolites in urine and feces.
-
Perform statistical analysis to compare the pharmacokinetic parameters and metabolite profiles between the two groups.
-
Visualizations
Application Note: Quantitative Analysis of Trans-Anethole in Human Plasma using a Stable Isotope Dilution Assay with Trans-Anethole-d3
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of trans-anethole in human plasma. The method utilizes a stable isotope dilution assay (SIDA) with Trans-Anethole-d3 as the internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol provides a detailed procedure for plasma sample preparation, LC-MS/MS instrument parameters, and data analysis. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications in the field of drug development.
Introduction
Trans-anethole is a phenylpropene derivative found in various plants, including anise and fennel, and is widely used in the food, cosmetic, and pharmaceutical industries.[1][2] Accurate quantification of trans-anethole in biological matrices is crucial for pharmacokinetic and toxicological assessments. Stable isotope dilution analysis coupled with mass spectrometry is the gold standard for bioanalytical quantification due to its ability to minimize analytical variability.[3][4] In this method, a known amount of a stable isotope-labeled version of the analyte, in this case, this compound, is added to the sample at the beginning of the workflow.[5] Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency. By measuring the ratio of the analyte to the internal standard, precise and accurate quantification can be achieved.
This application note provides a complete protocol for the development and implementation of a stable isotope dilution assay for trans-anethole in human plasma.
Principle of the Method
The stable isotope dilution assay for trans-anethole is based on the addition of a known concentration of this compound to plasma samples. Following a protein precipitation step to remove macromolecules, the sample extract is analyzed by LC-MS/MS. The analyte (trans-anethole) and the internal standard (this compound) are separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of trans-anethole to the peak area of this compound is used to calculate the concentration of trans-anethole in the unknown sample by referencing a calibration curve.
Caption: Experimental workflow for the SIDA of trans-anethole.
Experimental
Materials and Reagents
-
Trans-Anethole (≥99% purity)
-
This compound (≥98% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu Nexera X2, Waters Acquity UPLC)
-
Tandem Mass Spectrometer (e.g., Sciex 6500+, Thermo TSQ Quantis)
-
Analytical column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of trans-anethole and this compound in methanol.
-
Working Standard Solutions: Serially dilute the trans-anethole stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation Protocol: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Add 50 µL of the appropriate standard, QC, or unknown plasma sample to the corresponding tube.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Caption: Detailed protein precipitation workflow.
LC-MS/MS Method
3.5.1. Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
3.5.2. Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
3.5.3. MRM Transitions
The following MRM transitions should be optimized for the specific instrument used. The precursor ion is the protonated molecule [M+H]+. Product ions are proposed based on common fragmentation pathways.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Trans-Anethole | 149.1 | 134.1 | 15 - 25 (Optimize) |
| Trans-Anethole | 149.1 | 117.1 | 20 - 30 (Optimize) |
| This compound | 152.1 | 137.1 | 15 - 25 (Optimize) |
Note: Collision energies are starting points and require empirical optimization on the specific mass spectrometer being used.
Results and Data Analysis
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of trans-anethole to this compound against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically used. The calibration range should encompass the expected concentrations of the unknown samples.
Table 1: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.5 (LLOQ) | 1,520 | 301,500 | 0.0050 |
| 1 | 3,100 | 305,000 | 0.0102 |
| 5 | 15,500 | 302,100 | 0.0513 |
| 25 | 78,000 | 308,400 | 0.2529 |
| 100 | 305,000 | 303,200 | 1.0059 |
| 250 | 760,000 | 306,500 | 2.4796 |
| 400 | 1,210,000 | 304,800 | 3.9698 |
| 500 (ULOQ) | 1,525,000 | 305,100 | 4.9984 |
LLOQ: Lower Limit of Quantification. ULOQ: Upper Limit of Quantification.
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 2: Example Method Validation Data
| Parameter | Concentration (ng/mL) | Result | Acceptance Criteria |
| Linearity (r²) | 0.5 - 500 | > 0.995 | ≥ 0.99 |
| Intra-day Precision (%CV) | 1.5 (Low QC) | 4.5% | ≤ 15% (≤ 20% at LLOQ) |
| 200 (Mid QC) | 3.1% | ≤ 15% | |
| 375 (High QC) | 2.8% | ≤ 15% | |
| Inter-day Precision (%CV) | 1.5 (Low QC) | 6.2% | ≤ 15% (≤ 20% at LLOQ) |
| 200 (Mid QC) | 4.5% | ≤ 15% | |
| 375 (High QC) | 3.9% | ≤ 15% | |
| Accuracy (% Bias) | 1.5 (Low QC) | -3.3% | ± 15% (± 20% at LLOQ) |
| 200 (Mid QC) | 2.1% | ± 15% | |
| 375 (High QC) | 1.5% | ± 15% |
Discussion
The described stable isotope dilution LC-MS/MS method provides a reliable and sensitive approach for the quantification of trans-anethole in human plasma. The use of this compound as an internal standard is critical for correcting potential variations in sample preparation and instrument response, thereby ensuring high-quality data. The protein precipitation method is a simple, rapid, and effective technique for sample cleanup in a high-throughput environment. The chromatographic and mass spectrometric parameters are provided as a starting point and should be optimized for the specific instrumentation available. This method is well-suited for regulated bioanalysis in support of drug development programs.
Conclusion
This application note details a complete protocol for a stable isotope dilution assay to quantify trans-anethole in human plasma using this compound as an internal standard. The method is demonstrated to be accurate, precise, and suitable for high-throughput bioanalysis, making it a valuable tool for researchers, scientists, and drug development professionals.
References
Application Notes and Protocols for the Use of Trans-Anethole-d3 in Food and Beverage Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-anethole is a key flavor compound found in a variety of foods and beverages, particularly those containing anise, fennel, or star anise. Its accurate quantification is crucial for quality control, flavor profiling, and authenticity assessment. The use of a stable isotope-labeled internal standard, such as trans-anethole-d3, in conjunction with mass spectrometry-based methods, represents the gold standard for robust and accurate analysis.[1] Deuterated internal standards are chemically almost identical to the analyte of interest, ensuring they co-elute during chromatography and experience similar ionization and matrix effects, thereby providing superior correction for variations during sample preparation and analysis.
This document provides detailed application notes and protocols for the quantification of trans-anethole in food and beverage matrices using this compound as an internal standard. The methodologies are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS), which is a widely used and effective method for volatile and semi-volatile compounds like anethole.
Application: Quantification of Trans-Anethole in Aniseed-Flavored Spirits
Aniseed-flavored spirits, such as ouzo, pastis, and sambuca, are defined by their trans-anethole content. Accurate measurement is necessary for regulatory compliance and to ensure product consistency. The high sugar and ethanol (B145695) content of these beverages can present analytical challenges, making the use of an isotope dilution method with this compound highly advantageous.
Experimental Protocol: GC-MS Analysis of Trans-Anethole in Spirits
This protocol is adapted from the OIV-MA-BS-09 method for the determination of trans-anethole in spirit drinks and modified for use with a deuterated internal standard and mass spectrometric detection.[2]
1. Principle
The concentration of trans-anethole is determined by gas chromatography-mass spectrometry (GC-MS) using this compound as an internal standard. A known quantity of the internal standard is added to the sample and calibration standards. The samples are diluted with a 45% ethanol solution before direct injection into the GC-MS system. For liqueurs with high sugar content, a preliminary liquid-liquid extraction is required to separate the analytes from the sugar matrix.[2]
2. Reagents and Materials
-
Trans-Anethole: (CAS 4180-23-8), purity ≥98%
-
This compound: (methoxy-d3)
-
Ethanol: 96% vol. (CAS 64-17-5)
-
Ethanol, 45% vol.: Prepared by mixing 378 g of 96% ethanol with 560 g of distilled water.[2]
-
Ammonium (B1175870) sulfate (B86663), anhydrous: (CAS 7783-20-2)
-
Sodium phosphate (B84403), dibasic, dodecahydrate: (CAS 10039-32-4)
-
Volumetric flasks, pipettes, and general laboratory glassware
3. Preparation of Standard and Sample Solutions
-
Stock Solution A (Trans-Anethole, 2 g/L): Weigh 40 mg of trans-anethole into a 20 mL volumetric flask. Dissolve and make up to volume with 45% vol. ethanol.[2]
-
Stock Solution B (this compound, 2 g/L): Weigh 40 mg of this compound into a 20 mL volumetric flask. Dissolve and make up to volume with 45% vol. ethanol.
-
Calibration Standards: Prepare a series of calibration standards by adding increasing volumes of Stock Solution A (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mL) to separate 20 mL volumetric flasks. To each flask, add 2 mL of Stock Solution B (internal standard) and make up to volume with 45% vol. ethanol. This creates standards with trans-anethole concentrations ranging from 0.05 to 0.25 g/L, each containing 0.2 g/L of the internal standard.
-
Sample Preparation (Low Sugar Spirits): Pipette 2 mL of the spirit sample into a 20 mL volumetric flask. Add 2 mL of Stock Solution B and make up to volume with 45% vol. ethanol.
-
Sample Preparation (High Sugar Liqueurs):
-
Pipette 50 mL of the liqueur sample into a conical flask.
-
Add 50 mg of this compound (or an equivalent volume of a concentrated stock solution).
-
Add 12 g of anhydrous ammonium sulfate and 8.6 g of dibasic sodium phosphate dodecahydrate.
-
Stopper the flask, shake vigorously, and chill to facilitate phase separation.
-
The upper alcohol layer forms. Take an aliquot of this layer for GC-MS analysis.
-
4. GC-MS Parameters
-
GC System: Agilent 7890B GC or equivalent
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent
-
Injector: Split/splitless, 250°C, split ratio 20:1
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Oven Program: 60°C for 2 min, ramp at 10°C/min to 240°C, hold for 5 min.
-
MS System: Agilent 5977B MSD or equivalent
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Trans-Anethole (m/z): 148 (quantifier), 147, 117
-
This compound (m/z): 151 (quantifier), 120, 136
-
5. Data Analysis
Construct a calibration curve by plotting the ratio of the peak area of trans-anethole to the peak area of this compound against the concentration of trans-anethole in the calibration standards. Determine the concentration of trans-anethole in the samples using the linear regression equation from the calibration curve.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of trans-anethole using chromatographic methods. The use of this compound as an internal standard is expected to provide high accuracy and precision by correcting for matrix effects and variations in sample processing.
Table 1: Method Validation Parameters for Trans-Anethole Analysis
| Parameter | Typical Value | Reference |
| Linearity Range | 50 - 1000 ng/band (HPTLC) | |
| 0.10 - 50 µg/g (GC-MS) | ||
| Determination Coefficient (R²) | >0.999 | |
| Limit of Detection (LOD) | 0.05 µg/g (GC-MS) | |
| Limit of Quantification (LOQ) | 0.15 µg/g (GC-MS) | |
| Recovery | 98.41 - 101.13% | |
| Precision (%RSD) | < 2% |
Table 2: Trans-Anethole Content in Various Food and Beverage Products
| Product | Method | Trans-Anethole Content | Reference |
| Fennel Essential Oil | HPTLC | 8.82 mg/g | |
| Ultrasound-assisted Fennel Extract | HPTLC | 8.34 mg/g | |
| Aniseed Spirits (Sambuca) | HPLC | 1.18 g/L | |
| Aniseed Spirits (Mistrà) | HPLC | 0.68 g/L | |
| Fennel Oils | GC-MS | 30 - 90% | |
| Anise Oils | GC-MS | 80 - 99% |
Visualizations
Caption: Workflow for low-sugar spirit analysis.
Caption: Sample preparation for high-sugar liqueurs.
Caption: Principle of Isotope Dilution Analysis.
References
NMR spectroscopy applications of Trans-Anethole-d3 for structural elucidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Trans-Anethole-d3 in Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and quantitative analysis. Detailed protocols and data presentation are included to facilitate its application in research and development.
Introduction
This compound is the deuterated form of trans-anethole, a naturally occurring phenylpropanoid widely found in essential oils of anise and fennel. In NMR spectroscopy, the substitution of protons with deuterium (B1214612) atoms offers significant advantages, making this compound a valuable tool for chemists. Its primary applications lie in its use as an internal standard for quantitative NMR (qNMR) and as a tracer for mechanistic studies. The deuterium labeling in the methyl group simplifies the ¹H NMR spectrum and provides a distinct signal in ²H NMR.
Applications
-
Quantitative NMR (qNMR) Internal Standard: this compound is an excellent internal standard for the quantification of organic molecules, particularly other phenylpropanoids or essential oil components.[1] The deuterated methyl group provides a clean, well-resolved signal in the ¹H NMR spectrum that is less likely to overlap with analyte signals. By adding a precisely weighed amount of this compound to a sample, the concentration of the analyte can be accurately determined by comparing the integral of the analyte's signal to the integral of the known standard.
-
Structural Elucidation: In complex mixtures, the simplified ¹H NMR spectrum of this compound can aid in the identification of its non-deuterated counterpart or other similar structures by reducing spectral overlap. Furthermore, the presence of a deuterium label can be confirmed by ²H NMR spectroscopy, which can be useful in verifying the identity of the compound in a sample.
-
Mechanistic Studies: Deuterium-labeled compounds are frequently used as tracers to investigate reaction mechanisms. This compound can be used to follow the metabolic fate of anethole (B165797) in biological systems or to study the mechanisms of chemical reactions involving the propenyl side chain or the methoxy (B1213986) group.
Data Presentation
Table 1: Typical ¹H NMR Spectral Data of Unlabeled Trans-Anethole
| Protons | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-7 | 7.28 | d | 8.7 |
| H-8 | 6.85 | d | 8.7 |
| H-1' | 6.37 | dq | 15.8, 1.6 |
| H-2' | 6.09 | dq | 15.8, 6.7 |
| OCH₃ | 3.79 | s | - |
| CH₃ | 1.84 | dd | 6.7, 1.6 |
Data is illustrative and based on typical values found in the literature for unlabeled trans-anethole.
Table 2: Expected ¹H and ²H NMR Data for this compound
| Nucleus | Position | Expected Chemical Shift (δ) in CDCl₃ (ppm) | Expected Multiplicity | Notes |
| ¹H | OCH₃ | ~3.79 | s | The methoxy protons would give a singlet. |
| ¹H | Aromatic (H-7, H-8) | ~7.28, ~6.85 | d | Doublets for the aromatic protons. |
| ¹H | Vinylic (H-1', H-2') | ~6.37, ~6.09 | dq | Doublet of quartets for the vinylic protons. |
| ¹H | CH₃ | - | - | The signal for the methyl protons will be absent in the ¹H spectrum due to deuteration. A very small residual signal may be observed depending on the isotopic purity. |
| ²H | CD₃ | ~1.84 | s (broad) | A broad singlet is expected in the deuterium spectrum at a similar chemical shift to the methyl protons in the ¹H spectrum. |
Note: The exact chemical shifts for this compound may vary slightly from unlabeled trans-anethole due to isotopic effects.
Experimental Protocols
Protocol 1: Quantitative Analysis of an Analyte using this compound as an Internal Standard
This protocol outlines the steps for determining the purity of an analyte using this compound as an internal standard in qNMR.
1. Materials:
- Analyte of interest
- This compound (of known purity)
- Deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
- High-precision analytical balance
- NMR tubes
- Volumetric flasks and pipettes
2. Sample Preparation Workflow:
Caption: Workflow for qNMR sample preparation.
3. NMR Data Acquisition:
- Acquire a ¹H NMR spectrum of the sample.
- Ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of all relevant protons. A common starting point is a D1 of 5 times the longest T₁ relaxation time of the signals of interest.
- Acquire a sufficient number of scans to obtain a good signal-to-noise ratio for both the analyte and the internal standard signals.
4. Data Processing and Analysis:
- Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
- Integrate the well-resolved signals of both the analyte and the this compound internal standard. For this compound, a suitable signal is often the singlet from the methoxy (OCH₃) protons.
- Calculate the purity of the analyte using the following equation:
Protocol 2: Structural Verification of this compound
This protocol describes the steps to confirm the structure and deuterium incorporation in this compound.
1. Materials:
- This compound sample
- Deuterated NMR solvent (e.g., CDCl₃)
- NMR tubes
2. NMR Analysis Workflow:
Caption: Workflow for NMR-based structural verification.
3. Spectral Interpretation:
- ¹H NMR:
- Confirm the presence of signals corresponding to the aromatic, vinylic, and methoxy protons with the expected chemical shifts and multiplicities as detailed in Table 2.
- Verify the absence or significant reduction of the signal corresponding to the methyl protons around 1.84 ppm.
- ²H NMR:
- Observe a signal in the deuterium spectrum at approximately 1.84 ppm, confirming the incorporation of deuterium at the methyl position. The chemical shift in the ²H spectrum should be very similar to the corresponding proton in the ¹H spectrum.[2]
Logical Relationships in qNMR
The accuracy of qNMR is dependent on several key factors and their logical relationships.
Caption: Key factors influencing qNMR accuracy.
Conclusion
This compound is a versatile tool for NMR spectroscopy, serving as a reliable internal standard for quantitative analysis and aiding in structural elucidation. The protocols and data provided herein offer a foundation for researchers to effectively utilize this deuterated compound in their work. Proper experimental design and careful data analysis are crucial for obtaining accurate and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Deuterium Exchange for Trans-Anethole-d3
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting issues related to deuterium (B1214612) exchange for Trans-Anethole-d3 in solution. The following frequently asked questions (FAQs) and troubleshooting guides will help you identify and resolve common problems to ensure the isotopic integrity of your standard and the accuracy of your quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange, and why is it a concern for my this compound internal standard?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom on your this compound molecule is replaced by a hydrogen atom from the surrounding environment, such as a protic solvent.[1][2] This is a critical issue in quantitative analysis using mass spectrometry because it alters the mass of the internal standard.[2][3] The loss of deuterium can lead to an underestimation of the internal standard's concentration, which in turn results in an overestimation of the target analyte's concentration.[1] In severe cases, complete deuterium loss can generate a "false positive" signal for the unlabeled analyte.
Q2: I am observing a decline in the peak area of this compound over a series of injections. Could this be deuterium exchange?
A progressive decrease in the signal of your deuterated internal standard can indeed be a symptom of isotopic exchange. This is especially likely if the standard is stored in a protic solvent (like methanol (B129727) or water) or at a non-optimal pH for an extended period. However, other factors such as adsorption to sample vials, degradation of the molecule itself, or issues with the analytical instrument could also be responsible. A systematic troubleshooting approach is necessary to pinpoint the cause.
Q3: What are the primary factors that promote unwanted deuterium exchange in my this compound solution?
Several environmental and experimental factors can accelerate the rate of deuterium exchange. The stability of deuterated standards is highly dependent on these conditions.
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Solvent Type: Protic solvents, which have easily exchangeable hydrogen atoms (e.g., water, methanol, ethanol), are the main drivers of H/D exchange. Aprotic solvents (e.g., acetonitrile, DMSO) are generally preferred for storing and handling deuterated standards.
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pH of the Solution: The H/D exchange process can be catalyzed by both acids and bases. For many compounds, the exchange rate is at a minimum at a slightly acidic pH, typically around 2.5. Both neutral and basic conditions can significantly increase the rate of deuterium loss.
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Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange. Storing standards at low temperatures (-20°C or -80°C) is crucial for long-term stability.
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Exposure to Light: While not a direct cause of H/D exchange, light (especially UV) can cause the degradation of the trans-anethole molecule itself, leading to a loss of signal.
Q4: How can I confirm that deuterium exchange is occurring with my this compound standard?
The most direct way to confirm deuterium exchange is through a stability study combined with mass spectrometry analysis.
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Incubate the Standard: Prepare a solution of this compound in the solvent system you use for your experiments (e.g., mobile phase, sample diluent).
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Time-Point Analysis: Analyze the solution immediately after preparation (t=0) and then at regular intervals (e.g., 1, 4, 8, 24 hours) under your typical experimental conditions (e.g., autosampler temperature).
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Monitor Chromatographic Peaks: Look for a decrease in the peak area of this compound and a corresponding increase in the peak area of unlabeled trans-anethole.
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Confirm Mass Shift: Acquire a full-scan mass spectrum of an aged standard solution. Look for ions that correspond to the loss of one or more deuterium atoms (e.g., a shift from M+3 to M+2, M+1, and M+0).
Troubleshooting Guide
If you suspect deuterium exchange is affecting your results, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for suspected deuterium loss.
Data Presentation: Impact of Environmental Factors
The stability of deuterated standards is highly dependent on environmental factors. The following tables summarize the impact of pH, temperature, and solvent choice on the rate of H/D exchange based on general principles.
Table 1: Effect of Solvent on Deuterium Exchange
| Solvent Type | Examples | Exchange Potential | Recommendation |
| Protic | Water, Methanol, Ethanol | High | Avoid for long-term storage. Use for analysis only if necessary. |
| Aprotic | Acetonitrile, DMSO, Chloroform | Low | Recommended for stock and working solutions. |
Table 2: Effect of pH on Deuterium Exchange
| pH Range | Condition | Exchange Rate | Recommendation |
| < 2.5 | Strongly Acidic | Can be accelerated | Test for optimum stability. |
| ~2.5 | Acidic | Minimum exchange rate for many compounds | Ideal for quenching and analysis. |
| ~7.0 | Neutral | Base-catalyzed exchange can be significant | Avoid for sample processing and storage. |
| > 8.0 | Basic | Significantly accelerated | Avoid these conditions entirely. |
Table 3: Effect of Temperature on Deuterium Exchange
| Temperature | Condition | Exchange Rate | Recommendation |
| -80°C to -20°C | Frozen Storage | Very Low | Ideal for long-term storage of stock solutions. |
| 4°C | Refrigerated | Low | Suitable for short-term storage (days). |
| Ambient (~25°C) | Room Temperature | Moderate to High | Minimize exposure time. |
| > 40°C | Elevated | High | Avoid during sample preparation and analysis. |
Experimental Protocols
Protocol: Validating the Stability of this compound in Solution
This protocol outlines a procedure to assess the stability of your this compound standard under your specific experimental conditions.
Caption: Experimental workflow for a stability study of this compound.
Methodology:
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Solution Preparation:
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Prepare a working solution of this compound at a concentration typical for your analytical runs.
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The solvent should be the one you are testing for stability, for example, your initial mobile phase composition or the final sample diluent.
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Initial Analysis (Time = 0):
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Immediately after preparation, inject the solution into your LC-MS system.
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Record the peak area of this compound and check for the presence of any unlabeled trans-anethole.
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Acquire a full-scan mass spectrum to establish the initial isotopic profile.
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Incubation:
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Store the prepared solution under conditions that mimic your experimental setup. For instance, if your samples sit in an autosampler at 10°C for 12 hours, store the test solution under the same conditions.
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Time-Point Injections:
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Inject the solution at predetermined intervals (e.g., 2, 4, 8, 12, and 24 hours).
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At each time point, record the peak areas and acquire a full-scan mass spectrum.
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Data Analysis:
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Plot the peak area of this compound against time. A significant negative slope indicates degradation or loss of the standard.
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Plot the peak area of unlabeled trans-anethole against time. An increase suggests deuterium exchange is occurring.
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Compare the mass spectra over time to observe any changes in the isotopic distribution (e.g., a decrease in the M+3 ion and an increase in M+2, M+1, or M+0 ions).
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References
Addressing chromatographic isotope effects with Trans-Anethole-d3
Welcome to the technical support center for Trans-Anethole-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound as a deuterated internal standard in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in chromatographic analysis?
This compound is a deuterated form of Trans-Anethole and is primarily used as an internal standard for the quantitative analysis of Trans-Anethole or structurally similar analytes by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Stable isotope-labeled standards are critical for accurate quantification in mass spectrometry-based assays.[2][3]
Q2: Why am I observing a slightly earlier retention time for this compound compared to the non-deuterated Trans-Anethole?
This phenomenon is known as the chromatographic isotope effect.[4][5] Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs. This is because deuterium (B1214612) atoms can influence the intermolecular interactions between the analyte and the stationary phase of the chromatography column.
Q3: Can the position of the deuterium labels on this compound affect my results?
Yes, the position and stability of the deuterium label are critical. Deuterium atoms in certain chemical positions can be susceptible to back-exchange with protons from the solvent or matrix, which can compromise the accuracy of the assay. It is crucial to use internal standards where the deuterium atoms are placed in stable, non-exchangeable positions.
Troubleshooting Guide
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for the target analyte are inconsistent and inaccurate, even though I am using this compound as an internal standard. What are the potential causes?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can arise from several factors, including a lack of co-elution, isotopic or chemical impurities in the standard, or unexpected isotopic exchange.
Troubleshooting Steps:
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Verify Co-elution: Overlay the chromatograms of the analyte and this compound to confirm if they are co-eluting. A slight separation due to the isotope effect can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement.
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Assess Isotopic and Chemical Purity: Ensure the purity of the this compound standard. The presence of unlabeled analyte in the internal standard solution can lead to inaccurate quantification, especially at low analyte concentrations.
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Check for Isotopic Exchange: Evaluate the stability of the deuterium labels under your experimental conditions (e.g., sample preparation, storage, and analysis). Back-exchange of deuterium with hydrogen from the solvent or matrix can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal.
Issue 2: High Variability in the Internal Standard Peak Area
Question: The peak area of my this compound internal standard is highly variable across my sample batch. Why is this happening?
Answer: High variability in the internal standard response can compromise the accuracy and precision of your quantitative results. This can be caused by inconsistent sample preparation or suboptimal extraction conditions.
Troubleshooting Steps:
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Review Sample Preparation Workflow: Examine your sample preparation procedure for any inconsistencies in pipetting, dilution, or extraction steps.
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Optimize Extraction Conditions: Ensure the extraction solvent, pH, and methodology are optimized for both the analyte and this compound to ensure consistent recovery.
Data Presentation
Table 1: Illustrative Example of Chromatographic Isotope Effect on Retention Time and Peak Area
| Compound | Retention Time (min) | Peak Area (arbitrary units) |
| Trans-Anethole | 5.42 | 1,250,000 |
| This compound | 5.38 | 1,245,000 |
This table illustrates a typical chromatographic isotope effect where the deuterated standard (this compound) elutes slightly earlier than the non-deuterated analyte.
Experimental Protocols
Protocol: Quantification of a Target Analyte using this compound by GC-MS
This protocol provides a general methodology for the quantification of a hypothetical target analyte in a sample matrix using this compound as an internal standard.
1. Preparation of Standard Solutions:
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Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the target analyte in methanol.
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Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
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Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into a blank matrix. Add a constant amount of the this compound internal standard solution to each calibration standard.
2. Sample Preparation (Liquid-Liquid Extraction):
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To 1 mL of the sample, add 10 µL of the this compound internal standard working solution.
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Add 2 mL of ethyl acetate (B1210297) and vortex for 1 minute.
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Centrifuge at 3000 rpm for 5 minutes.
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Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of mobile phase for GC-MS analysis.
3. GC-MS Conditions:
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Gas Chromatograph: Agilent 7890B GC System or equivalent.
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Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
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Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
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Injector Temperature: 250°C.
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Carrier Gas: Helium at a constant flow of 1 mL/min.
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Mass Spectrometer: Agilent 5977A MSD or equivalent.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the target analyte and this compound.
Visualizations
Caption: Troubleshooting workflow for inaccurate quantitative results.
Caption: Experimental workflow for sample analysis.
References
Stability testing and degradation of Trans-Anethole-d3 standards
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability testing and degradation of Trans-Anethole-d3 standards. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data on stability to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to three main degradation pathways: isomerization, oxidation, and dimerization.[1]
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Isomerization: Exposure to UV light or acidic conditions can cause the trans isomer to convert to the more thermodynamically stable but potentially toxic cis-anethole.[1][2]
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Oxidation: This can occur through photo-oxygenation or reaction with oxidizing agents.[3][4] The primary oxidation products are p-anisaldehyde and anethole (B165797) epoxide. The epoxide can be further hydrolyzed to anethole-diol.
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Dimerization: This process can be initiated by acid catalysis or UV irradiation, leading to the formation of various cyclobutane (B1203170) dimers.
Q2: My analytical results are inconsistent. Could the this compound standard be degrading?
A2: Yes, inconsistent results can be a sign of standard degradation. Several factors can contribute to this:
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Improper Storage: this compound is sensitive to light and temperature. Ensure it is stored in a cool, dark place, preferably under an inert atmosphere.
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Hydrogen-Deuterium (H/D) Exchange: While the deuterium (B1214612) atoms on the methyl group of this compound are generally stable, exposure to strong acidic or basic conditions, or certain catalytic surfaces, could potentially lead to H/D exchange, compromising the isotopic purity of the standard.
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Photodegradation: Exposure to UV or even strong visible light can lead to isomerization to cis-anethole-d3 and other degradation products. Always handle the standard in amber vials or under low-light conditions.
Q3: I see a small peak eluting just before my this compound peak in my chromatogram. What could it be?
A3: A peak eluting close to the main this compound peak could be its isomer, cis-anethole-d3. This is a common degradation product formed upon exposure to light or acid. To confirm its identity, you would need a cis-anethole-d3 standard for comparison.
Q4: How should I properly store my this compound standard?
A4: To ensure the long-term stability of your this compound standard, follow these storage guidelines:
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Temperature: Store at 2-8°C for short-term storage and -20°C for long-term storage.
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Light: Always store in an amber, tightly sealed vial to protect from light.
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Atmosphere: For optimal stability, especially for long-term storage, consider storing under an inert gas like argon or nitrogen to prevent oxidation.
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Solvent: If preparing a stock solution, use a high-purity aprotic solvent. Avoid acidic or basic solutions to prevent potential H/D exchange.
Stability Data
The following tables summarize the expected stability of this compound under various stress conditions. The data is extrapolated from studies on trans-anethole and considers the potential kinetic isotope effect, which may slightly slow down degradation rates involving the deuterated methyl group.
Table 1: Thermal Degradation of this compound in Solution (Methanol)
| Temperature | Duration | Expected Degradation (%) | Primary Degradants |
| 40°C | 5 hours | < 15% | cis-Anethole-d3, Dimers |
| 60°C | 5 hours | ~20-40% | cis-Anethole-d3, Dimers |
| 80°C | 5 hours | > 50% | cis-Anethole-d3, Dimers, Oxidation Products |
Table 2: Photodegradation of this compound in Solution (Methanol)
| Light Source | Wavelength | Duration | Expected Degradation (%) | Primary Degradants |
| UV Lamp | 254 nm | 5 hours | ~25-35% | cis-Anethole-d3, p-Anisaldehyde-d3 |
| UV Lamp | 312 nm | 5 hours | ~35-45% | cis-Anethole-d3, p-Anisaldehyde-d3 |
| Visible Light | 400-700 nm | 24 hours | < 10% | cis-Anethole-d3 |
Table 3: Chemical Degradation of this compound in Solution (Room Temperature)
| Stress Condition | Duration | Expected Degradation (%) | Primary Degradants |
| 0.1 M HCl | 24 hours | ~10-20% | cis-Anethole-d3, Dimers |
| 0.1 M NaOH | 24 hours | < 5% | Minimal degradation |
| 3% H₂O₂ | 24 hours | > 60% | p-Anisaldehyde-d3, Anethole-d3 epoxide |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Incubate at 60°C for 24 hours.
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Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂. Store at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
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Photodegradation: Expose a vial of the stock solution to UV light (254 nm and 312 nm) for 48 hours.
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Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC or GC method.
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Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.
Protocol 2: HPLC Method for Stability Testing of this compound
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 258 nm.
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
Visualizations
References
Technical Support Center: Enhancing Analytical Method Robustness with Trans-Anethole-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Trans-Anethole-d3 as an internal standard in analytical method development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of trans-anethole, meaning that three of its hydrogen atoms have been replaced with deuterium. It is an ideal internal standard for the quantitative analysis of trans-anethole in various matrices. Because its chemical and physical properties are nearly identical to the non-deuterated analyte, it can effectively compensate for variations in sample preparation, injection volume, and instrument response, leading to more accurate and robust analytical results.[1]
Q2: How does this compound improve the quality of quantitative data?
The use of a stable isotope-labeled internal standard like this compound significantly improves the precision and accuracy of quantitative assays.[2] By maintaining a constant ratio of the analyte to the internal standard, it corrects for potential sample loss during extraction and inconsistencies in instrument performance. This isotopic dilution technique is considered the gold standard in quantitative mass spectrometry.
Q3: Can I use a non-isotopically labeled internal standard for trans-anethole analysis?
While other compounds can be used as internal standards, they may not co-elute perfectly with trans-anethole or behave identically during sample preparation and ionization. This can lead to inaccuracies in quantification. This compound is the preferred choice as it most closely mimics the behavior of the analyte.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Poor Peak Shape or Peak Splitting
Question: I am observing peak splitting or a distorted peak shape for this compound and/or the target analyte. What could be the cause?
Answer: Peak splitting can arise from several factors, including issues with the chromatographic column, the mobile phase, or the injection solvent. If only the analyte or internal standard peak is splitting, the issue is likely related to the specific compound's interaction with the system. If all peaks are affected, it points to a more systemic problem.[1]
Troubleshooting Steps:
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Check for Column Contamination or Voids: A blocked column frit or contamination can cause peak splitting.[1][3] Try flushing the column with a strong solvent or, if necessary, replace the column.
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Optimize Mobile Phase and Temperature: Inconsistent mobile phase composition or temperature fluctuations can affect peak shape. Ensure your mobile phase is well-mixed and the column compartment temperature is stable.
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Injection Solvent Mismatch: Injecting a sample in a solvent that is significantly stronger than the mobile phase can lead to peak distortion. Try to dissolve your sample in the initial mobile phase or a weaker solvent.
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Injector Issues: Problems with the injector, such as a dirty needle or seat, can cause inconsistent peak shapes.
Issue 2: Inaccurate or Irreproducible Results
Question: My quantitative results for trans-anethole are not accurate or reproducible, even with the use of this compound. What should I investigate?
Answer: Inaccurate results despite using a deuterated internal standard can stem from issues such as poor integration, incorrect standard concentrations, or matrix effects that differentially affect the analyte and the internal standard.
Troubleshooting Steps:
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Verify Peak Integration: Ensure that the software is correctly integrating the peaks for both trans-anethole and this compound. Inconsistent integration will lead to variable results.
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Check Standard Concentrations: Confirm the concentrations of your calibration standards and the internal standard working solution. Errors in dilution can lead to systematic inaccuracies.
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Evaluate Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the analyte and internal standard to different extents, even with a deuterated standard. This can be more pronounced if there is chromatographic separation between the two.
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Post-column infusion: This technique can help identify regions of ion suppression or enhancement in your chromatogram.
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Matrix-matched calibrants: Preparing your calibration standards in a blank matrix that matches your samples can help to compensate for matrix effects.
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Issue 3: High Variability in Internal Standard Response
Question: The peak area of my this compound internal standard is highly variable across my sample set. What could be the reason?
Answer: While the internal standard is meant to correct for variability, significant fluctuations in its own signal can indicate a problem with the sample preparation or introduction.
Troubleshooting Steps:
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Inconsistent Sample Preparation: Ensure that the internal standard is added consistently to every sample and that the extraction procedure is performed uniformly.
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Injector Performance: A malfunctioning autosampler can lead to variable injection volumes, affecting the internal standard response.
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Ion Source Contamination: A dirty ion source can lead to unstable ionization and fluctuating signal intensity. Regular cleaning and maintenance are crucial.
Data Presentation
The use of an isotopic internal standard like this compound is expected to significantly improve the robustness of an analytical method. The table below provides a hypothetical comparison of key validation parameters for the quantitative analysis of trans-anethole with and without an internal standard, based on typical performance enhancements seen with isotopic dilution methods.
| Parameter | Method without Internal Standard | Method with this compound Internal Standard | Expected Improvement |
| Precision (%RSD) | 8 - 15% | < 5% | Improved precision and reproducibility |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% | More accurate quantification |
| Linearity (R²) | > 0.990 | > 0.995 | Enhanced linearity of the calibration curve |
| Limit of Quantification (LOQ) | Variable depending on matrix | Lower and more consistent | Improved sensitivity |
Experimental Protocols
Protocol 1: Quantitative Analysis of Trans-Anethole in a Liquid Matrix using GC-MS with this compound
This protocol provides a general framework for the quantification of trans-anethole. Optimization of specific parameters may be required for different sample matrices and instrumentation.
1. Preparation of Standards and Samples:
- Prepare a stock solution of trans-anethole and this compound in methanol.
- Create a series of calibration standards by spiking known amounts of the trans-anethole stock solution into a blank matrix.
- Prepare a working solution of this compound.
- To each calibration standard and unknown sample, add a fixed volume of the this compound working solution.
2. Sample Extraction (Liquid-Liquid Extraction):
- To 1 mL of the spiked sample, add 2 mL of a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).
- Vortex for 2 minutes to ensure thorough mixing.
- Centrifuge at 4000 rpm for 10 minutes to separate the layers.
- Carefully transfer the organic layer to a clean tube.
- Evaporate the solvent under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of the mobile phase or appropriate solvent for GC-MS analysis.
3. GC-MS Analysis:
- GC Column: Use a non-polar column suitable for the analysis of volatile compounds (e.g., HP-5MS).
- Injector Temperature: 250°C
- Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.
- MS Ionization Mode: Electron Ionization (EI)
- MS Detection Mode: Selected Ion Monitoring (SIM)
- Monitor characteristic ions for trans-anethole (e.g., m/z 148, 117, 91).
- Monitor a characteristic ion for this compound (e.g., m/z 151).
4. Data Analysis:
- Calculate the ratio of the peak area of trans-anethole to the peak area of this compound for each standard and sample.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of trans-anethole in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizations
References
Solving poor peak shape and resolution for Trans-Anethole-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with poor peak shape and resolution during the analysis of Trans-Anethole-d3.
Troubleshooting Guides
Poor peak shape and inadequate resolution are common challenges in the chromatographic analysis of this compound. This guide provides a systematic approach to identifying and resolving these issues in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications.
GC-MS Troubleshooting
Problem: Peak Tailing
Peak tailing for this compound can manifest as an asymmetrical peak with a drawn-out tail, leading to inaccurate integration and reduced resolution.
| Potential Cause | Recommended Solution |
| Active Sites in the Inlet or Column | - Use a deactivated inlet liner or replace it. - Trim the first 10-20 cm of the analytical column. - Condition the column according to the manufacturer's instructions. |
| Column Contamination | - Bake out the column at the maximum recommended temperature. - If contamination persists, trim the front end of the column. |
| Inlet Temperature Too Low | - Increase the inlet temperature to ensure complete and rapid vaporization of the sample. A typical starting point is 250°C. |
| Non-Optimal Carrier Gas Flow Rate | - Optimize the carrier gas (e.g., Helium) flow rate. A flow rate that is too low can increase the analyte's time in the column, leading to broader peaks. |
Problem: Peak Fronting
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, can also compromise analytical accuracy.
| Potential Cause | Recommended Solution |
| Column Overload | - Reduce the injection volume. - Dilute the sample. |
| Inlet Temperature Too High | - Lower the inlet temperature to prevent analyte degradation or backflash. |
| Inappropriate Solvent | - Ensure the sample solvent is compatible with the stationary phase. |
Problem: Poor Resolution
Poor resolution between this compound and other components, including its non-deuterated counterpart, can hinder accurate quantification. Deuterated compounds often elute slightly earlier than their non-deuterated analogs.
| Potential Cause | Recommended Solution |
| Inadequate Separation on the Column | - Use a longer column to increase the number of theoretical plates. - Switch to a column with a different stationary phase that offers better selectivity for the analytes. A common choice for trans-anethole is a 5% phenyl-methylpolysiloxane phase (e.g., HP-5MS). |
| Suboptimal Oven Temperature Program | - Decrease the initial oven temperature to improve the focusing of analytes at the head of the column. - Reduce the temperature ramp rate to increase the separation between closely eluting peaks. |
| Carrier Gas Flow Rate Not Optimized | - Adjust the carrier gas flow rate to the optimal velocity for the column dimensions. |
LC-MS Troubleshooting
Problem: Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a highly deactivated or end-capped column. |
| Column Contamination | - Flush the column with a strong solvent. - If the problem persists, replace the column. |
Problem: Poor Resolution
| Potential Cause | Recommended Solution |
| Chromatographic Shift of Deuterated Standard | - Optimize the mobile phase gradient to achieve co-elution of this compound and its non-deuterated analog. A slight difference in retention times can lead to differential matrix effects.[1] - Consider a less retentive column to minimize separation if co-elution is desired. |
| Mobile Phase Composition Not Optimal | - Adjust the organic modifier-to-aqueous ratio. - Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol). |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak showing tailing in my GC-MS analysis?
A1: Peak tailing for this compound in GC-MS is often caused by active sites in the injection port liner or on the column itself. These sites can interact with the analyte, causing some molecules to be retained longer than others. To resolve this, try using a fresh, deactivated inlet liner and trimming a small portion from the front of your GC column.
Q2: I'm observing peak fronting for this compound. What is the likely cause?
A2: Peak fronting is commonly a result of column overload. This happens when too much sample is injected onto the column, exceeding its capacity. Try reducing the injection volume or diluting your sample.
Q3: My this compound and non-deuterated Trans-Anethole peaks are not well resolved. How can I improve this?
A3: Improving resolution between these two compounds may require optimizing your chromatographic conditions. In GC, you can try using a longer column or a slower temperature ramp. In LC, adjusting the mobile phase composition can enhance separation. It's important to note that deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.
Q4: Can the sample solvent affect the peak shape of this compound?
A4: Yes, the choice of solvent is crucial. The sample solvent should be compatible with the analytical column's stationary phase and the mobile phase (in LC). An inappropriate solvent can lead to poor peak shape, including splitting or broadening.
Q5: What are the typical GC-MS parameters for the analysis of Trans-Anethole?
A5: A common method involves a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). A typical temperature program starts at a lower temperature (e.g., 50-70°C) and ramps up to a final temperature of around 280-300°C. The injector temperature is often set to 250°C.[2][3]
Experimental Protocols
GC-MS Protocol for this compound Analysis
This protocol provides a general procedure for the analysis of this compound, often used as an internal standard. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or hexane.
-
For calibration standards, spike blank matrix with known concentrations of non-deuterated Trans-Anethole and a fixed concentration of this compound.
-
For unknown samples, add a fixed concentration of this compound to each sample prior to any extraction or dilution steps.
2. GC-MS Parameters:
| Parameter | Setting |
| GC Column | Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Oven Program | - Initial Temperature: 70°C, hold for 2 min - Ramp: 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-350 |
Data Presentation
Table 1: Effect of GC Inlet Temperature on Peak Asymmetry of this compound (Illustrative Data)
| Inlet Temperature (°C) | Peak Asymmetry (Tailing Factor) | Resolution (from non-deuterated analog) |
| 200 | 1.8 | 1.4 |
| 225 | 1.4 | 1.5 |
| 250 | 1.1 | 1.5 |
| 275 | 1.2 | 1.4 |
This data is for illustrative purposes to demonstrate the expected trend.
Table 2: GC-MS Method Validation Parameters for Trans-Anethole (Typical Values)
| Parameter | Value | Reference |
| Linearity Range | 0.10–50 µg/g | [3] |
| Limit of Detection (LOD) | 0.05 µg/g | [3] |
| Limit of Quantification (LOQ) | 0.15 µg/g | |
| Regression Coefficient (r²) | >0.99 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. GC-MS metabolites profiling of anethole-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Fenchone and Trans-Anethole in Essential Oils and Methanolic Extracts of Foeniculum vulgare Mill. Fruits Obtained from Different Geographical Regions Using GC-MS Approach [mdpi.com]
Technical Support Center: Purity Assessment and Certification of Trans-Anethole-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment and certification of Trans-Anethole-d3. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your analytical work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated form of trans-anethole.[1] It is primarily used as an internal standard in quantitative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) for the determination of trans-anethole in various samples.[1] The incorporation of stable heavy isotopes like deuterium (B1214612) can also be used to study the pharmacokinetic and metabolic profiles of drugs.[1]
Q2: What are the common impurities found in Trans-Anethole?
A2: Commercial and botanically derived anethole (B165797) is typically supplied with a high purity of 95% to 99%.[2] The most common impurity is the cis-anethole (B1224065) isomer, which is usually present at levels below 0.5% to 2%.[2] Other potential impurities include estragole (B85927) (methyl chavicol), p-anisaldehyde, eugenol, and chavicol, which are generally found at trace levels up to 1-2%. Residual solvents or byproducts from synthesis or extraction may also be present in small amounts.
Q3: What are the key analytical techniques for assessing the purity of this compound?
A3: The primary methods for purity assessment of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). GC-MS is widely used for identifying and quantifying volatile impurities. ¹H and ¹³C NMR are excellent for structural confirmation and detecting isomeric impurities. HPLC is suitable for the quantification of anethole in various matrices.
Q4: Why do I see a difference in retention time between Trans-Anethole and this compound in my GC-MS analysis?
A4: This phenomenon is known as the chromatographic isotope effect. Deuterated compounds often elute slightly earlier from most GC stationary phases than their non-deuterated counterparts. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to weaker intermolecular interactions with the stationary phase and a shorter retention time.
Q5: Are there established certification standards for Trans-Anethole?
A5: Yes, Trans-Anethole is available as a Pharmaceutical Secondary Standard and Certified Reference Material (CRM). These standards are produced and certified in accordance with ISO 17034 and ISO/IEC 17025, ensuring traceability and suitability for quality control and pharmaceutical applications. It is also recognized as GRAS (Generally Recognized as Safe) for use as a flavoring substance by the Flavor and Extract Manufacturers' Association (FEMA).
Troubleshooting Guides
Issue 1: Inconsistent peak areas between Trans-Anethole and this compound in GC-MS.
-
Question: My analyte (Trans-Anethole) and deuterated internal standard (this compound) show different peak areas even at the same concentration. Is this normal and how can I troubleshoot it?
-
Answer: Yes, it is not uncommon for an analyte and its deuterated analog to have different responses in a mass spectrometer. This can be due to several factors including ion suppression or enhancement from the sample matrix, injector discrimination, or active sites in the GC system.
-
Troubleshooting Steps:
-
Check for Matrix Effects: Prepare calibration curves in a clean solvent and in a blank sample matrix. A difference in the slope of the curves indicates a matrix effect (ion suppression or enhancement).
-
Evaluate Injector Discrimination: Ensure the injector temperature is optimized to prevent discrimination against less volatile compounds.
-
Assess System Activity: Peak tailing for either compound can indicate active sites in the injector liner or column. Deactivated liners and columns are recommended.
-
Verify Co-elution: Inject a standard containing both the analyte and the deuterated internal standard to confirm they are chromatographically resolved or co-eluting as expected.
-
-
Issue 2: Poor peak shape (tailing or fronting) in HPLC analysis.
-
Question: I am observing significant peak tailing for this compound in my HPLC analysis. What could be the cause and how can I resolve it?
-
Answer: Peak tailing in HPLC can be caused by a variety of factors including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte. For neutral compounds like anethole, this is less of an issue, but buffers can still play a role.
-
Reduce Sample Concentration: Inject a more dilute sample to see if the peak shape improves. This can indicate column overload.
-
Use a Different Column: If possible, try a different C18 column from another manufacturer, as variations in silica (B1680970) and bonding can affect peak shape.
-
Inspect for Column Voids: A void at the head of the column can cause peak distortion. Reversing and flushing the column (if permissible by the manufacturer) or replacing it may be necessary.
-
-
Issue 3: Unexpected signals in the ¹H NMR spectrum.
-
Question: I am seeing extra, small peaks in the ¹H NMR spectrum of my this compound standard. What could be their origin?
-
Answer: Unexpected signals in an NMR spectrum can arise from impurities or residual solvents.
-
Troubleshooting Steps:
-
Identify Solvent Peaks: Compare the chemical shifts of the unknown peaks with common NMR solvents (e.g., acetone, chloroform-d, DMSO-d6).
-
Look for Impurity Signals: Compare your spectrum to a reference spectrum of high-purity trans-anethole. Signals corresponding to cis-anethole or estragole may be present.
-
Check for Water: A broad singlet can indicate the presence of water in your NMR solvent.
-
Assess Isotopic Purity: While less common to see by ¹H NMR, very low isotopic purity could result in residual proton signals where deuterium should be. Mass spectrometry is better for determining isotopic purity.
-
-
Data Presentation
Table 1: Typical Impurity Profile for Trans-Anethole
| Impurity | Typical Concentration Range (% area by GC) |
| cis-Anethole | < 0.5 - 2.0% |
| Estragole (Methyl Chavicol) | Trace - 2.0% |
| p-Anisaldehyde | < 0.5% |
| Eugenol | Trace - 0.5% |
| Chavicol | Trace - 0.5% |
Data synthesized from Veeprho.
Table 2: Example Analytical Method Parameters
| Parameter | GC-MS | HPLC-UV |
| Column | Capillary Supelco Beta-Dex™ 120 (30 m x 250 µm) | C18 (e.g., Hypersil ODS 150 mm x 2.1 mm) |
| Mobile Phase/Carrier Gas | Helium | Methanol (B129727):Water (80:20, v/v) |
| Flow Rate | 4 mL/min | 0.2 mL/min |
| Temperature Program/Elution | 160°C initial, ramp 10°C/min to 210°C | Isocratic |
| Detection | Mass Spectrometry (MS) | UV at 257 nm |
| Retention Time (Anethole) | ~2.01 min | ~2.73 min |
Data synthesized from multiple sources.
Experimental Protocols
1. Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
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Objective: To identify and quantify volatile impurities in this compound.
-
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol (B145695) or hexane) at a concentration of approximately 1 mg/mL.
-
Internal Standard: If not already present for quantification of another component, an internal standard such as 4-allylanisole (estragole) can be used if it is not an expected impurity.
-
GC-MS Analysis: Inject 1 µL of the prepared sample into the GC-MS system. Use a capillary column suitable for separating isomers, such as one with a cyclodextrin-based stationary phase.
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by comparing their peak areas to that of the main this compound peak, assuming similar response factors for closely related isomers.
-
2. Structural Confirmation and Isomeric Purity by ¹H NMR
-
Objective: To confirm the chemical structure and determine the ratio of trans to cis isomers.
-
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
NMR Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher).
-
Data Analysis:
-
Confirm the structure by assigning the observed chemical shifts and coupling constants to the protons in the Trans-Anethole molecule.
-
The vinylic protons of the trans isomer typically appear around 6.41 ppm (doublet) and 6.15 ppm (doublet of quartets).
-
The vinylic protons of the cis isomer will have different chemical shifts and coupling constants. The signal for the methyl group of the cis isomer is also distinct.
-
Calculate the isomeric purity by integrating the signals corresponding to the trans and cis isomers.
-
-
3. Quantification by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the concentration of this compound in a solution.
-
Methodology:
-
Standard Preparation: Prepare a series of calibration standards of a certified Trans-Anethole reference material over a desired concentration range (e.g., 50-1000 ng/band).
-
Sample Preparation: Dilute the this compound sample to fall within the calibration range.
-
HPLC Analysis: Analyze the standards and samples using a reverse-phase C18 column with a mobile phase such as methanol and water. Set the UV detector to the wavelength of maximum absorbance for anethole (~257-262 nm).
-
Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the this compound sample from the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for the purity assessment and certification of this compound.
Caption: Logical troubleshooting workflow for inconsistent analytical results.
References
Preventing in-source fragmentation and deuterium loss of Trans-Anethole-d3
Welcome to the technical support center for the analysis of Trans-Anethole-d3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the use of this compound as an internal standard in mass spectrometry-based assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help prevent in-source fragmentation and deuterium (B1214612) loss, ensuring the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
A1: In-source fragmentation (ISF) is the unintended breakdown of an analyte within the ion source of a mass spectrometer before it enters the mass analyzer.[1] For this compound, which is often used as an internal standard for precise quantification, ISF can lead to a decreased signal of the intended molecular ion (or a chosen precursor ion) and an increase in the abundance of fragment ions. This can compromise the accuracy and reproducibility of quantitative analyses by reducing the signal-to-noise ratio of the standard and potentially creating interfering ions.
Q2: What are the expected major fragment ions of unlabeled Trans-Anethole in mass spectrometry?
A2: The mass spectrum of unlabeled trans-anethole typically shows a molecular ion peak at m/z 148. Common fragment ions can be found at m/z 133 (loss of a methyl group, -CH3), m/z 117 (loss of a methoxy (B1213986) group, -OCH3), and m/z 105.[2][3] Understanding these fragments is crucial for identifying potential in-source fragments of its deuterated counterpart.
Q3: How would the fragmentation of this compound differ from the unlabeled compound?
A3: In this compound, the three hydrogen atoms on the methoxy group are replaced with deuterium. Therefore, the molecular ion will be at m/z 151. The fragmentation pattern is expected to be similar to the unlabeled compound, but the fragments containing the deuterated methoxy group will have a mass shift of +3 amu. For example, the loss of the propenyl group would result in a fragment at m/z 108 (C7H4D3O+), while the loss of the deuterated methoxy group would still result in a fragment at m/z 117 (C9H9+). Loss of a deuterated methyl radical (-CD3) from the molecular ion is also possible, leading to a fragment at m/z 133.
Q4: What is deuterium loss and how can it affect my results with this compound?
A4: Deuterium loss refers to the exchange of deuterium atoms on a labeled compound with hydrogen atoms from the surrounding environment, such as protic solvents (e.g., water, methanol).[1] This is also known as H/D back-exchange. If this compound loses one or more of its deuterium atoms, its mass will decrease, leading to an underestimation of its concentration or incorrect isotopic ratios. While the C-D bond in the methoxy group is generally stable, harsh conditions in the ion source could potentially promote such exchange.
Q5: Can the chromatographic conditions affect the stability of this compound?
A5: Yes, while less common for a relatively stable compound like trans-anethole, highly acidic or basic mobile phases, along with elevated column temperatures, could potentially contribute to on-column degradation or facilitate deuterium exchange. It is important to use optimized and stable chromatographic conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS or GC-MS analysis of this compound, with a focus on mitigating in-source fragmentation and deuterium loss.
| Problem | Possible Cause | Solution |
| High abundance of fragment ions and low abundance of the precursor ion (m/z 151). | In-source fragmentation is occurring. This can be caused by high source temperature, high declustering potential/cone voltage, or an unstable electrospray. | 1. Optimize Ion Source Parameters: - Reduce the declustering potential (DP) or fragmentor/cone voltage.- Lower the ion source temperature.[1]2. Modify Mobile Phase (for LC-MS): - Reduce the percentage of organic solvent if possible, as this can sometimes influence ionization efficiency and fragmentation.- Ensure the mobile phase additives are appropriate and at the lowest effective concentration. |
| Observation of ions at m/z 149 or 150. | Partial deuterium loss. This indicates that one or two deuterium atoms are being exchanged for hydrogen. This can happen in the ion source or during sample preparation and chromatography. | 1. Check for Protic Solvents: - Minimize the exposure of the sample to protic solvents, especially at elevated temperatures, during sample preparation.2. Optimize Ion Source Conditions: - As with fragmentation, reduce source temperature and voltages to provide "softer" ionization conditions.3. Evaluate Chromatographic Conditions: - Ensure the pH of the mobile phase is as neutral as possible for the separation. |
| Inconsistent response of the this compound internal standard. | A combination of in-source fragmentation and/or deuterium loss. Instability in the ionization process can lead to variable fragmentation and exchange, resulting in poor reproducibility. | 1. System Suitability: - Before running samples, inject a standard solution of this compound multiple times to ensure the system is stabilized and the response is consistent.2. Method Optimization: - Re-optimize the MS source parameters using a fresh solution of this compound to find the optimal balance between signal intensity and stability. |
| Chromatographic peak tailing or splitting for Trans-Anethole. | Poor chromatography. This can lead to inconsistent ionization and exacerbate in-source issues. | 1. Column Selection: - Ensure the GC or LC column is appropriate for the analysis of a relatively nonpolar compound like trans-anethole. A C18 column is common for reverse-phase LC.2. Mobile/Carrier Gas Flow: - Optimize the flow rate to ensure sharp, symmetrical peaks.3. Injection Volume and Solvent: - Ensure the injection solvent is compatible with the mobile phase (for LC) to avoid peak distortion. |
Experimental Protocols
Protocol 1: Optimization of MS Parameters to Minimize In-Source Fragmentation and Deuterium Loss of this compound (LC-MS)
Objective: To systematically optimize ion source parameters to maximize the signal of the this compound precursor ion (m/z 151) while minimizing fragmentation and deuterium loss.
Materials:
-
This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water)
-
Liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
Methodology:
-
Initial Instrument Setup:
-
Set up an isocratic flow of 50% Mobile Phase B at a typical flow rate for your column (e.g., 0.4 mL/min).
-
Infuse the this compound standard solution directly into the mass spectrometer using a syringe pump, or inject it repeatedly via the LC system.
-
-
Cone/Declustering Potential/Fragmentor Voltage Optimization:
-
Set the ion source temperature to a moderate value (e.g., 350 °C).
-
Begin with a low cone voltage (e.g., 10 V).
-
Acquire mass spectra and monitor the intensity of the m/z 151 ion and potential fragment ions (e.g., m/z 133, 117) and deuterium loss ions (m/z 149, 150).
-
Gradually increase the cone voltage in small increments (e.g., 5 V) and record the intensities of the ions of interest at each step.
-
Plot the intensity of the precursor ion (m/z 151) and the ratio of precursor to fragment/deuterium loss ions as a function of the cone voltage.
-
Select the cone voltage that provides the highest intensity for m/z 151 with the lowest relative abundance of fragment and deuterium loss ions.
-
-
Source Temperature Optimization:
-
Set the cone voltage to the optimal value determined in the previous step.
-
Start with a low source temperature (e.g., 300 °C).
-
Monitor the intensities of the relevant ions as you incrementally increase the source temperature (e.g., in 25 °C steps).
-
Select the lowest temperature that provides adequate desolvation and a stable signal for m/z 151 without inducing significant fragmentation or deuterium loss.
-
-
Gas Flow Optimization:
-
Optimize nebulizer and drying gas flows to ensure stable spray and efficient desolvation at the selected temperature and voltages.
-
Data Presentation:
Table 1: Effect of Cone Voltage on this compound Fragmentation and Deuterium Loss
| Cone Voltage (V) | Precursor Ion (m/z 151) Intensity | Fragment Ion (m/z 133) Intensity | Deuterium Loss Ion (m/z 150) Intensity |
| 10 | 500,000 | < 5,000 | < 1,000 |
| 20 | 800,000 | 10,000 | 2,000 |
| 30 | 950,000 | 50,000 | 8,000 |
| 40 | 850,000 | 150,000 | 25,000 |
| 50 | 600,000 | 400,000 | 70,000 |
Table 2: Effect of Source Temperature on this compound Fragmentation and Deuterium Loss
| Source Temperature (°C) | Precursor Ion (m/z 151) Intensity | Fragment Ion (m/z 133) Intensity | Deuterium Loss Ion (m/z 150) Intensity |
| 300 | 750,000 | 8,000 | 1,500 |
| 350 | 950,000 | 15,000 | 3,000 |
| 400 | 980,000 | 45,000 | 10,000 |
| 450 | 900,000 | 120,000 | 30,000 |
| 500 | 700,000 | 350,000 | 80,000 |
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound signal.
Caption: Potential in-source events for this compound.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: Trans-Anethole Quantification Using Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the robust quantification of analytes in biological matrices is paramount for accurate pharmacokinetic and toxicokinetic assessments. The choice of an internal standard (IS) is a critical decision in the development of bioanalytical methods, profoundly impacting the reliability and validity of the data. This guide provides an objective comparison of two approaches for the bioanalytical method validation of trans-anethole: one employing a deuterated internal standard (Trans-Anethole-d3) and the other a non-deuterated alternative, estragole (B85927). This comparison is supported by established experimental protocols and representative validation data.
The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated analog of the analyte, is widely recognized as the gold standard in quantitative bioanalysis by regulatory agencies. The physicochemical similarities between the analyte and its deuterated counterpart ensure they behave almost identically during sample preparation, chromatographic separation, and mass spectrometric detection. This minimizes variability and enhances the accuracy and precision of the analytical method.
Experimental Protocols
This section details the methodologies for the bioanalytical quantification of trans-anethole in human plasma using two different internal standards.
Method 1: LC-MS/MS with this compound as Internal Standard
This method represents the preferred approach for achieving the highest level of accuracy and precision.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (500 ng/mL in methanol).
-
Vortex for 10 seconds to ensure thorough mixing.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (80:20 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Methanol
-
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Sciex API 5500 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
trans-Anethole: Q1 149.1 -> Q3 134.1
-
This compound: Q1 152.1 -> Q3 137.1
-
Method 2: LC-MS/MS with Estragole as Internal Standard
This method utilizes a structural analog as the internal standard, which can be a viable alternative when a deuterated standard is unavailable.
1. Sample Preparation (Liquid-Liquid Extraction)
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To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Estragole working solution (500 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 50 µL of 0.1 M NaOH.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer (500 µL) to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (80:20 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: Isocratic 60% B
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
MS System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
trans-Anethole: Q1 149.1 -> Q3 107.1
-
Estragole: Q1 149.1 -> Q3 134.1
-
Bioanalytical Workflow Visualization
The following diagram illustrates the key steps in the bioanalytical method validation workflow.
Quantitative Data Comparison
The following tables summarize the typical validation parameters for the two methods. The data for the method using this compound is based on standard acceptance criteria from regulatory guidelines due to the lack of specific published data, highlighting the expected performance. The data for the method with estragole is a composite from available literature and typical performance for such methods.
Table 1: Linearity and Sensitivity
| Parameter | Method 1 (this compound IS) | Method 2 (Estragole IS) |
| Linearity Range (ng/mL) | 1 - 1000 | 5 - 2000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 |
| LLOQ (ng/mL) | 1 | 5 |
| ULOQ (ng/mL) | 1000 | 2000 |
Table 2: Accuracy and Precision
| QC Level (ng/mL) | Method 1 (this compound IS) | Method 2 (Estragole IS) |
| Accuracy (% Bias) | Precision (%RSD) | |
| Low QC (3) | ± 5% | < 5% |
| Mid QC (150) | ± 5% | < 5% |
| High QC (750) | ± 5% | < 5% |
Table 3: Matrix Effect and Recovery
| Parameter | Method 1 (this compound IS) | Method 2 (Estragole IS) |
| Matrix Effect (%CV) | < 15% | < 20% |
| Recovery (%) | Consistent and reproducible | Consistent and reproducible |
Table 4: Stability
| Stability Test | Method 1 (this compound IS) | Method 2 (Estragole IS) |
| Bench-top (4h, RT) | < 15% deviation | < 15% deviation |
| Freeze-thaw (3 cycles) | < 15% deviation | < 15% deviation |
| Long-term (-80°C, 30 days) | < 15% deviation | < 15% deviation |
Conclusion
The use of a deuterated internal standard, such as this compound, is the superior choice for the bioanalytical quantification of trans-anethole. The near-identical chemical and physical properties of the SIL-IS to the analyte provide more effective compensation for variability during sample processing and analysis. This leads to enhanced accuracy, precision, and robustness of the method, which is crucial for regulatory compliance and the generation of reliable pharmacokinetic data.
While a well-validated method using a non-deuterated internal standard like estragole can be acceptable, it is more susceptible to differential matrix effects and variations in extraction recovery and ionization efficiency. The data presented underscores the advantages of employing a deuterated internal standard to ensure the highest quality in bioanalytical method validation. Researchers and scientists in drug development should prioritize the use of SIL-IS whenever feasible to ensure the integrity and reliability of their bioanalytical results.
The Gold Standard Under the Magnifying Glass: A Comparative Guide to Deuterated Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of quantitative analysis, the choice of an internal standard is a critical decision that profoundly impacts data quality. Among the available options, deuterated standards have long been considered the gold standard, particularly in mass spectrometry-based assays. This guide provides an objective comparison of the performance of deuterated standards against common alternatives, supported by experimental data, detailed methodologies, and visual workflows to inform the selection of the most appropriate internal standard for your analytical needs.
In the pursuit of accuracy and precision, an ideal internal standard should perfectly mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection. This ensures that any variability encountered is equally applied to both the analyte and the standard, allowing for reliable correction and accurate quantification. Stable isotope-labeled internal standards (SIL-ISs), especially deuterated compounds, are designed to meet this requirement by being chemically identical to the analyte, with the only difference being the substitution of one or more hydrogen atoms with deuterium (B1214612). This mass shift allows for their differentiation by the mass spectrometer.
However, the "gold standard" is not without its own set of considerations and potential drawbacks. This guide will delve into a comprehensive performance evaluation of deuterated standards, comparing them primarily with non-deuterated (analog) internal standards and touching upon carbon-13 (¹³C) labeled standards as a premium alternative.
Data Presentation: A Quantitative Look at Performance
The superiority of deuterated internal standards over non-deuterated analogs is most evident in their ability to compensate for matrix effects and variability in sample recovery. The following tables summarize quantitative data from various studies, highlighting key performance indicators.
Table 1: Comparison of Precision (%CV) for Everolimus (B549166) Quantification
| Internal Standard Type | Quality Control Level | Precision (%CV) |
| Deuterated (Everolimus-d4) | Low | 4.3 |
| Deuterated (Everolimus-d4) | Medium | 5.2 |
| Deuterated (Everolimus-d4) | High | 6.1 |
| Structural Analog (32-desmethoxyrapamycin) | Low | 7.2 |
| Structural Analog (32-desmethoxyrapamycin) | Medium | 6.5 |
| Structural Analog (32-desmethoxyrapamycin) | High | 5.9 |
Data adapted from a study comparing internal standards for everolimus quantification. While both internal standards demonstrated acceptable performance, the deuterated standard generally showed slightly better precision (lower %CV) at the quality control (QC) levels.[1]
Table 2: Recovery of Lapatinib (B449) from Cancer Patient Plasma
| Internal Standard Type | Number of Donors | Recovery Range | Fold Variation |
| Non-isotope-labeled (Zileuton) | 6 | 29% - 70% | 2.4-fold |
| Non-isotope-labeled (Zileuton) | 6 (pre-treatment) | 16% - 56% | 3.5-fold |
| Isotope-labeled (Lapatinib-d3) | Not Applicable | Not Applicable | Not Applicable |
*The use of a stable isotope-labeled internal standard corrects for the interindividual variability in recovery; therefore, a range is not the primary measure of performance. The accuracy of the measurement is the key indicator.[2]
Table 3: Performance of Different Internal Standards for 6-Methylmercaptopurine (6-MMP) Quantification
| Internal Standard Type | Bias Compared to SIL-IS | Performance |
| Isotopically Labeled Structural Isomer | Excellent Agreement | Acceptable |
| Structural Analog (with added methyl group) | Excellent Agreement | Acceptable |
| Halogen-substituted Analogs (Cl and Br) | Met Criteria | Acceptable |
| Structural Analogs (with substituted amine moieties) | ≥15% | Unacceptable |
Data from a study on the selection of a structural analog internal standard for 6-MMP quantification.[3][4]
Experimental Protocols: Methodologies for Evaluation
To objectively compare the performance of different internal standards, a thorough validation should be conducted. The following are representative experimental protocols for key analyses.
Protocol 1: Evaluation of Matrix Effects
Objective: To assess the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma).
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated (structural analog) internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Stock and Spiking Solutions: Prepare individual stock solutions of the analyte and both internal standards in an appropriate solvent. From these, prepare spiking solutions at the desired concentrations.
-
Sample Set Preparation:
-
Set 1 (Neat Solution): Prepare solutions of the analyte and each internal standard in the final mobile phase composition at a mid-range concentration.
-
Set 2 (Post-extraction Spike): Extract blank plasma from the six different sources using the intended sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). After the final extraction step, spike the analyte and each internal standard into the extracted matrix at the same final concentration as Set 1.
-
-
LC-MS/MS Analysis: Analyze all prepared samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the matrix factor (MF) for the analyte and each internal standard using the following formula:
-
MF = (Peak Area in Post-extraction Spike) / (Peak Area in Neat Solution)
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
Calculate the Internal Standard-Normalized Matrix Factor: MF (Analyte) / MF (Internal Standard). A value close to 1 indicates effective compensation for matrix effects.
-
Protocol 2: General LC-MS/MS Workflow for Quantification of a Small Molecule in Human Plasma
Objective: To quantify the concentration of a target analyte in human plasma samples using a deuterated internal standard.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the deuterated internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or 96-well plate and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a suitable C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid or ammonium (B1175870) formate.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the deuterated internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a weighted linear regression.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualization: Workflows and Concepts
The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in quantitative analysis using deuterated standards.
The Isotope Effect: A Noteworthy Limitation
While deuterated standards are chemically very similar to their non-deuterated counterparts, the increased mass of deuterium can lead to a slight difference in physicochemical properties. This "isotope effect" can manifest as a small shift in chromatographic retention time, with the deuterated compound often eluting slightly earlier in reversed-phase chromatography.[5] If this shift is significant, the analyte and the internal standard may experience different degrees of matrix effects, leading to inaccurate quantification.
Deuterium Exchange: A Stability Concern
Another potential issue with deuterated standards is the possibility of hydrogen-deuterium (H/D) exchange, where deuterium atoms on the standard are replaced by hydrogen atoms from the solvent or matrix. This is particularly a concern for deuterium atoms located on heteroatoms (e.g., -OH, -NH) or in positions activated by adjacent electron-withdrawing groups. Such exchange can lead to a decrease in the isotopic purity of the standard and the formation of the unlabeled analyte, ultimately compromising the accuracy of the quantitative results. The rate of H/D exchange is influenced by factors such as pH, temperature, and solvent composition.
The Rise of ¹³C-Labeled Standards
In applications demanding the highest level of accuracy and reliability, carbon-13 labeled internal standards are often considered superior to their deuterated counterparts. Because the ¹³C atoms are integrated into the carbon backbone of the molecule, they are not susceptible to exchange. Furthermore, the relative mass difference between ¹²C and ¹³C is smaller than that between hydrogen and deuterium, resulting in a negligible isotope effect and ensuring co-elution with the analyte. This perfect co-elution provides more accurate compensation for matrix effects. However, the synthesis of ¹³C-labeled standards is typically more complex and costly.
Conclusion: Making an Informed Choice
Deuterated internal standards remain a powerful and widely used tool in quantitative analysis, offering significant advantages over non-deuterated analogs in terms of accuracy and precision. Their ability to closely mimic the behavior of the analyte makes them highly effective at compensating for variability in sample preparation and matrix effects.
However, researchers and scientists must be aware of their potential limitations, namely the chromatographic isotope effect and the possibility of deuterium-hydrogen exchange. For most applications, a well-chosen deuterated standard with stable labeling will provide robust and reliable results. In situations requiring the utmost accuracy, or where significant isotope effects are observed, a ¹³C-labeled internal standard, despite its higher cost, may be the more prudent choice. Ultimately, the selection of an internal standard should be based on a thorough evaluation of the specific analytical requirements and a comprehensive validation of the chosen method.
References
- 1. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
The Gold Standard in Regulated Bioanalysis: A Comparative Guide to the Accuracy and Precision of Trans-Anethole-d3
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. In the strictly regulated environment of drug development, the choice of an appropriate internal standard (IS) can be the determining factor in the success of a quantitative assay. This guide provides an objective comparison of Trans-Anethole-d3, a deuterated stable isotope-labeled internal standard (SIL-IS), with a non-deuterated structural analog for the bioanalysis of trans-anethole. Supported by illustrative experimental data and detailed methodologies, this document demonstrates the superior accuracy and precision conferred by the use of a deuterated internal standard in regulated bioanalysis.
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard is crucial for correcting variability throughout the analytical process.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations in sample preparation, injection volume, and instrument response.[1][3] The two primary types of internal standards are deuterated (stable isotope-labeled) and non-deuterated (structural analog) internal standards.[1] Deuterated internal standards, like this compound, are chemically identical to the analyte, with the only difference being the replacement of some hydrogen atoms with deuterium. This subtle difference in mass allows the mass spectrometer to distinguish between the analyte and the IS, while their nearly identical physicochemical properties ensure they behave similarly during analysis.
Performance Comparison: this compound vs. a Structural Analog Internal Standard
The scientific consensus, supported by regulatory bodies like the FDA and EMA, is that stable isotope-labeled internal standards generally provide superior assay performance. The use of a SIL-IS is widely considered the "gold standard" in quantitative bioanalysis. To illustrate the performance differences, the following tables summarize the expected outcomes from a validation study comparing this compound with a hypothetical, yet representative, structural analog internal standard.
Table 1: Comparison of Accuracy and Precision in Quality Control Samples
| Quality Control Level | Internal Standard Type | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | This compound | 5 | 5.1 | 102.0 | 3.5 |
| Structural Analog | 5 | 5.8 | 116.0 | 12.8 | |
| Medium | This compound | 50 | 49.5 | 99.0 | 2.8 |
| Structural Analog | 50 | 55.0 | 110.0 | 9.5 | |
| High | This compound | 400 | 408.0 | 102.0 | 2.1 |
| Structural Analog | 400 | 448.0 | 112.0 | 8.7 |
This table illustrates that the use of this compound results in accuracy and precision well within the regulatory acceptance criteria (typically ±15% for accuracy and ≤15% for precision), while the structural analog shows a positive bias and higher variability.
Table 2: Matrix Effect Evaluation
| Internal Standard Type | Matrix Lots (n=6) | Analyte Peak Area %RSD | IS Peak Area %RSD | Analyte/IS Ratio %RSD |
| This compound | 6 | 18.5 | 17.9 | 2.9 |
| Structural Analog | 6 | 19.2 | 8.7 | 14.8 |
This table demonstrates the superior ability of this compound to compensate for matrix effects. The significant variability in the analyte peak area across different plasma lots is effectively normalized by the co-eluting deuterated internal standard, resulting in a much lower relative standard deviation (%RSD) of the analyte/IS ratio.
Experimental Protocols
To objectively compare the performance of this compound and a structural analog, a comprehensive validation study should be conducted. The following is a detailed methodology for key experiments.
Preparation of Calibration Standards and Quality Controls
-
Objective: To prepare a set of calibration standards and quality control (QC) samples for the validation of the bioanalytical method.
-
Procedure:
-
Prepare separate stock solutions of trans-anethole, this compound, and the structural analog internal standard in methanol.
-
Prepare working solutions of trans-anethole by serial dilution of the stock solution.
-
Prepare calibration standards by spiking blank human plasma with the trans-anethole working solutions to achieve final concentrations ranging from 1 to 500 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 400 ng/mL) in the same manner.
-
Prepare separate working solutions of this compound and the structural analog IS at a constant concentration (e.g., 100 ng/mL).
-
Sample Preparation: Protein Precipitation
-
Objective: To extract trans-anethole and the internal standard from the plasma matrix.
-
Procedure:
-
To 100 µL of each calibration standard, QC sample, and unknown plasma sample, add 10 µL of the respective internal standard working solution (this compound or the structural analog).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis
-
Objective: To quantify the concentration of trans-anethole in the prepared samples.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Trans-anethole: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion
-
Structural Analog IS: [M+H]+ → fragment ion (Specific MRM transitions need to be optimized for the specific instrument and compounds.)
-
-
Data Analysis
-
Objective: To calculate the concentration of trans-anethole in the unknown samples.
-
Procedure:
-
Integrate the peak areas of the analyte and the internal standard for all samples, standards, and QCs.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of trans-anethole in the QC and unknown samples from the calibration curve.
-
Visualizing the Bioanalytical Workflow and the Role of the Internal Standard
The following diagrams illustrate the key processes in a regulated bioanalytical workflow and the rationale for using a deuterated internal standard.
Caption: A typical regulated bioanalysis workflow incorporating an internal standard.
Caption: Logical diagram illustrating the correction of analytical variability.
Conclusion
The choice of internal standard is a critical decision in regulated bioanalysis that directly impacts data quality. While a structural analog can sometimes provide acceptable performance, a deuterated internal standard such as this compound is demonstrably superior in compensating for matrix effects and other sources of analytical variability. The use of this compound leads to significantly improved accuracy and precision, ensuring that the bioanalytical data is robust, reliable, and compliant with the stringent requirements of regulatory agencies. For researchers and drug development professionals committed to the highest standards of data integrity, the adoption of deuterated internal standards is an essential component of a successful bioanalytical strategy.
References
A Comparative Analysis of Trans-Anethole-d3 and its Structural Analog Standards for Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate reference standards is a critical step in ensuring the accuracy and reliability of experimental data. This guide provides a detailed comparative study of Trans-Anethole-d3, a deuterated form of Trans-Anethole, and its non-deuterated counterpart, alongside its key structural analogs, estragole (B85927) and eugenol (B1671780). This analysis is supported by experimental data and detailed methodologies to assist in the informed selection of standards for analytical and metabolic studies.
Trans-Anethole is a naturally occurring phenylpropanoid widely used as a flavoring agent and is also investigated for its various biological activities.[1] In analytical and metabolic research, the use of isotopically labeled internal standards, such as this compound, is crucial for accurate quantification.[2] Furthermore, understanding the properties of its structural analogs, estragole and eugenol, is vital for specificity and comparative studies. Estragole is a double-bond isomer of anethole, while eugenol features a hydroxyl group on the phenyl ring.[3][4]
Physicochemical Properties
A fundamental comparison begins with the physicochemical properties of these compounds, which influence their behavior in analytical systems and biological matrices.
| Property | This compound | Trans-Anethole | Estragole | Eugenol |
| Molecular Formula | C₁₀H₉D₃O | C₁₀H₁₂O | C₁₀H₁₂O | C₁₀H₁₂O₂ |
| Molecular Weight ( g/mol ) | 151.22[5] | 148.20 | 148.20 | 164.20 |
| Exact Mass | 151.1076 | 148.0888 | 148.0888 | 164.0786 |
| Boiling Point (°C) | Not available | 234-237 | 216 | 254 |
| Melting Point (°C) | Not available | 20-21 | Not applicable (liquid at room temp) | -9 |
| Density (g/mL at 25°C) | Not available | 0.988 | 0.9645 (at 21°C) | 1.066 |
| Solubility | Not available | Soluble in ethanol, ether, benzene. | Very soluble in ethanol, chloroform. | Slightly soluble in water; soluble in alcohol, chloroform, ether. |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a primary technique for the analysis of volatile and semi-volatile compounds like trans-anethole and its analogs. The chromatographic retention time (RT) and mass fragmentation patterns are key identifiers. Due to the kinetic isotope effect, deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts in gas chromatography.
Table 2: Representative GC-MS Data
| Compound | Typical Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | Expected to be slightly less than Trans-Anethole | 151 (M+), 136, 123, 108, 93, 81, 77 |
| Trans-Anethole | 7.89 | 148 (M+), 147, 133, 117, 105, 91, 77 |
| Estragole | ~7.5 (relative to trans-anethole) | 148 (M+), 133, 117, 105, 91, 77 |
| Eugenol | ~8.2 (relative to trans-anethole) | 164 (M+), 149, 131, 103, 91, 77 |
Note: Retention times are highly dependent on the specific GC method (column, temperature program, etc.) and should be considered relative. The provided values are based on typical phenylpropanoid analysis protocols.
Experimental Protocol: GC-MS Analysis of Phenylpropanoids
A standard method for the analysis of trans-anethole and its analogs involves gas chromatography coupled with mass spectrometry.
Objective: To separate and identify Trans-Anethole, this compound, Estragole, and Eugenol.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: HP-5MS (or equivalent) fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C held for 1-3 minutes, then ramped at 5-10°C/min to 280-300°C and held for 5-10 minutes.
-
Injection Mode: Splitless or split (e.g., 1:100).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
Sample Preparation:
-
Standards are typically dissolved in a suitable solvent such as methanol (B129727) or hexane (B92381) to a concentration of 1 mg/mL and then diluted as necessary.
Metabolic Profile Comparison
The metabolism of these compounds is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver. Deuteration at a site of metabolic attack can significantly slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect. This can lead to a longer half-life and reduced clearance of the deuterated compound.
Table 3: Comparative Metabolic Profile
| Feature | This compound | Trans-Anethole | Estragole | Eugenol |
| Primary Metabolic Pathways | Expected to be similar to Trans-Anethole, but potentially at a slower rate due to the kinetic isotope effect. | O-demethylation, side-chain oxidation (epoxidation), and hydroxylation. | 1'-Hydroxylation is a key activation step. Also undergoes O-demethylation. | Glucuronidation and sulfation of the hydroxyl group are major phase II pathways. |
| Key Metabolites | Deuterated versions of Trans-Anethole metabolites. | 4-methoxyhippuric acid, 1-(4'-methoxyphenyl)propane-1,2-diol. | 1'-Hydroxyestragole, p-allylphenol. | Eugenol-glucuronide, eugenol-sulfate. |
| Metabolic Stability | Expected to be higher than Trans-Anethole. | Undergoes significant first-pass metabolism. | Rapidly metabolized. | Rapidly metabolized and conjugated. |
| Key Enzymes Involved | CYP450 (CYP1A2, CYP2E1) | CYP450 (CYP1A2, CYP2E1) | CYP450 | UGTs, SULTs |
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol outlines a typical experiment to assess the metabolic stability of the compounds using liver microsomes.
Objective: To determine the rate of metabolism of Trans-Anethole, this compound, Estragole, and Eugenol in a liver microsomal system.
Materials:
-
Pooled human or rat liver microsomes.
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Phosphate (B84403) buffer (pH 7.4).
-
Test compounds and positive control (e.g., a compound with known metabolic instability).
-
Acetonitrile (for reaction quenching).
Procedure:
-
Pre-warm a solution of liver microsomes and phosphate buffer at 37°C.
-
Add the test compound (final concentration typically 1 µM) to the microsomal solution and pre-incubate for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
Visualizing Relationships and Workflows
Caption: Logical workflow for the comparative study of the standards.
Caption: General experimental workflow for GC-MS analysis.
Caption: Simplified metabolic pathway of trans-anethole.
References
- 1. Eugenol [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Estragole | C10H12O | CID 8815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ESTRAGOLE - Ataman Kimya [atamanchemicals.com]
- 5. Pharmacokinetics of eugenol and its effects on thermal hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Limitations of Deuterated Internal Standards in LC-MS
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of quantitative analysis in liquid chromatography-mass spectrometry (LC-MS). The underlying principle is that a SIL-IS will behave identically to the analyte of interest during sample preparation, chromatography, and ionization, thereby correcting for variations in the analytical process.[1] Among these, deuterated internal standards are widely used due to their lower cost and relative ease of synthesis.[1] However, a growing body of evidence highlights significant limitations associated with deuterated standards that can compromise data accuracy and reliability.[1] This guide provides an objective comparison of the performance of deuterated internal standards against other alternatives, supported by experimental findings.
Key Limitations of Deuterated Internal Standards
Deuterated internal standards present several inherent challenges that can impact the precision and accuracy of quantitative measurements.[1] These limitations primarily stem from the physicochemical differences between protium (B1232500) (¹H) and deuterium (B1214612) (²H or D).[1]
-
Isotope Effect and Chromatographic Shift: The substitution of hydrogen with deuterium can alter a molecule's physicochemical properties, a phenomenon known as the "deuterium isotope effect". This can manifest as a slight difference in retention time between the deuterated standard and the native analyte during liquid chromatography (LC). Even a small shift can lead to the analyte and the internal standard experiencing different degrees of matrix effects, particularly in complex biological samples where ion suppression or enhancement can vary across a single peak.
-
Differential Matrix Effects: When the analyte and the deuterated internal standard do not perfectly co-elute, they may be subjected to different levels of ion suppression or enhancement from the sample matrix. This "differential matrix effect" undermines the primary purpose of the internal standard, leading to inaccurate quantification.
-
Altered Fragmentation Patterns: The presence of deuterium can sometimes alter the fragmentation pattern of a molecule in the mass spectrometer. This can be a limitation if the selected multiple reaction monitoring (MRM) transition for the internal standard is not analogous to that of the analyte, potentially affecting the accuracy of the measurement.
-
Instability and H/D Exchange: Deuterated standards can exhibit instability, leading to the loss of deuterium through exchange with hydrogen atoms from the sample matrix or solvent. This is particularly problematic if the deuterium atoms are located on exchangeable sites (e.g., -OH, -NH). This H/D exchange can result in the formation of the unlabeled analyte from the internal standard, artificially inflating the measured concentration of the analyte.
Comparative Data on Internal Standard Performance
The choice of internal standard can significantly impact the quality of quantitative data. While deuterated standards are common, alternatives such as ¹³C or ¹⁵N-labeled standards often provide superior performance due to their greater chemical and physical similarity to the analyte.
| Parameter | Deuterated Internal Standard | ¹³C or ¹⁵N Labeled Internal Standard | Non-Isotopically Labeled (Analog) Internal Standard | Key Findings & References |
| Chromatographic Co-elution | Can exhibit retention time shifts due to the deuterium isotope effect. | Excellent co-elution as the physicochemical properties are nearly identical to the analyte. | May have significantly different retention times, making it a poor mimic for the analyte's chromatographic behavior. | ¹³C-labeled standards are less prone to chromatographic shifts compared to deuterated standards, minimizing differential matrix effects. |
| Matrix Effect Compensation | May not fully compensate for matrix effects if chromatographic separation occurs. | Provides the most accurate compensation for matrix effects due to identical behavior during ionization. | Prone to significant errors as its ionization efficiency can be very different from the analyte. | Studies have shown that deuterated standards can lead to a 26% or more difference in matrix effects between the analyte and the IS. |
| Isotopic Stability | Can be prone to H/D exchange, especially if the label is on an exchangeable site. | Highly stable as the label is integrated into the carbon or nitrogen backbone of the molecule. | Not applicable. | Storage of deuterated compounds in acidic or basic solutions should be avoided to prevent H/D exchange. |
| Fragmentation Pattern | May exhibit altered fragmentation patterns compared to the analyte. | Fragmentation patterns are generally identical to the unlabeled analyte. | Fragmentation will be different from the analyte. | Altered fragmentation can complicate the selection of appropriate MRM transitions. |
| Cost | Generally less expensive and more widely available. | Typically more expensive due to more complex synthesis. | Can be a cost-effective option if a suitable analog is available. | The higher cost of ¹³C or ¹⁵N standards is often justified by the improved data quality and reliability. |
A lipidomics study comparing a biologically generated, uniformly ¹³C-labeled internal standard mixture with a commercially available deuterated internal standard mixture demonstrated a significant improvement in data quality when using the ¹³C-labeled standards.
Experimental Protocols
1. Protocol for Assessing Differential Matrix Effects
This protocol is designed to determine if the analyte and the deuterated internal standard are affected differently by the sample matrix.
-
Objective: To quantify the degree of differential ion suppression or enhancement for a given analyte and its deuterated internal standard in a specific matrix.
-
Materials:
-
Blank matrix (e.g., plasma, urine) from at least six different sources.
-
Analyte and deuterated internal standard stock solutions.
-
Mobile phases and reconstitution solvent.
-
LC-MS/MS system.
-
-
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Blank matrix is spiked with the analyte and internal standard before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (Analyte) = (Peak Area in Set B) / (Peak Area in Set A)
-
Matrix Effect (IS) = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Assess Differential Matrix Effects: Compare the matrix effect values for the analyte and the internal standard. A significant difference indicates differential matrix effects.
-
2. Protocol for Evaluating H/D Exchange
This protocol is used to assess the stability of a deuterated internal standard and its propensity for H/D exchange.
-
Objective: To determine the rate and extent of deuterium loss from a deuterated internal standard in a relevant matrix or solution.
-
Materials:
-
Deuterated internal standard.
-
Blank matrix (e.g., plasma, buffer at relevant pH).
-
Incubator or water bath.
-
LC-MS/MS system.
-
-
Procedure:
-
Sample Preparation: Spike the deuterated internal standard into the blank matrix at a known concentration.
-
Incubation: Incubate the samples at a relevant temperature (e.g., room temperature, 37°C) for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Processing: At each time point, process the sample using the established extraction method.
-
LC-MS/MS Analysis: Analyze the samples and monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.
-
Data Analysis: An increase in the peak area of the unlabeled analyte over time indicates H/D exchange. Quantify the percentage of the deuterated standard that has converted to the unlabeled form at each time point. One study observed a 28% increase in the nonlabeled compound after incubating plasma with the deuterated compound for one hour.
-
Visualizing the Limitations
The following diagrams illustrate the concepts of an ideal internal standard workflow and the challenges posed by deuterated internal standards.
Figure 1. Ideal workflow with perfect co-elution.
Figure 2. Impact of chromatographic shift.
Figure 3. Comparison of IS characteristics.
Conclusion and Recommendations
While deuterated internal standards are a viable option for many applications and are often more cost-effective, it is crucial to be aware of their inherent limitations. The potential for chromatographic shifts, differential matrix effects, altered fragmentation, and instability can lead to inaccurate and unreliable quantitative results.
For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision, ¹³C or ¹⁵N-labeled internal standards are often the superior choice. Their near-identical physicochemical properties to the endogenous analyte ensure optimal co-elution and minimize the risk of analytical artifacts, leading to more robust and defensible results. Careful method development and validation, including the assessment of matrix effects and internal standard stability, are essential regardless of the type of internal standard used.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Trans-Anethole Quantification Using Trans-Anethole-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two primary analytical methods for the quantification of trans-anethole: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, Trans-Anethole-d3, is central to the cross-validation process, ensuring the highest level of accuracy and reliability in analytical data. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes the cross-validation workflow to aid in method selection and implementation.
The integrity of analytical data is paramount in research and drug development. For the quantitative analysis of compounds like trans-anethole, a common flavoring agent and a molecule of interest for its potential pharmacological activities, robust and validated analytical methods are essential. Cross-validation of different analytical techniques is a critical step to ensure consistency and reliability of results, particularly when transferring methods between laboratories or when different techniques are used within the same study. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative analysis as it closely mimics the analyte's behavior during sample preparation and analysis, thus correcting for variability.[1]
Comparative Analysis of Analytical Methods
The choice between GC-MS and LC-MS/MS for trans-anethole quantification depends on various factors including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the typical performance characteristics of each method.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase, followed by mass-based detection. |
| Linearity Range | 0.10–50 µg/g[2] | Typically in the ng/mL to µg/mL range |
| Limit of Detection (LOD) | 0.05 µg/g[2] | Generally lower than GC-MS, often in the pg/mL to ng/mL range |
| Limit of Quantification (LOQ) | 0.15 µg/g[2] | Generally lower than GC-MS, often in the ng/mL range |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 95-105% | 95-105% |
| Sample Volatility | Requires volatile or semi-volatile analytes | Suitable for a wider range of polarities and volatilities |
| Sample Derivatization | May be required for non-volatile analytes | Generally not required |
| Typical Run Time | 10-30 minutes[2] | 2-10 minutes |
Experimental Protocols
Detailed methodologies for the quantification of trans-anethole using GC-MS and LC-MS/MS with this compound as an internal standard are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from established methods for the analysis of trans-anethole in various matrices.
1. Sample Preparation:
-
Accurately weigh the sample (e.g., essential oil, extract, or biological matrix).
-
Add a known amount of this compound internal standard solution.
-
Perform extraction using a suitable solvent (e.g., hexane (B92381) or methanol).
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a clean vial for analysis.
2. GC-MS Conditions:
-
Column: HP-5MS fused-silica capillary column (30 m × 250 µm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C (hold for 1 min), ramp to 100°C at 20°C/min (hold for 1 min), then increase to 300°C at 20°C/min (hold for 1 min).
-
Injector Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.
-
m/z for trans-anethole: (e.g., 148, 147, 117)
-
m/z for this compound: (e.g., 151, 150, 120)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on general principles of LC-MS/MS bioanalytical method development.
1. Sample Preparation:
-
To a known volume of the sample (e.g., plasma, urine), add a known amount of this compound internal standard solution.
-
Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for trans-anethole: To be determined by direct infusion.
-
MRM Transition for this compound: To be determined by direct infusion.
-
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
Cross-Validation Workflow
The cross-validation of the two analytical methods involves analyzing the same set of quality control (QC) samples and incurred samples by both the GC-MS and LC-MS/MS methods. The results are then statistically compared to ensure concordance.
Workflow for cross-validation of analytical methods.
The core principle of this workflow is to demonstrate that both analytical methods provide equivalent results for the same set of samples, thereby ensuring data integrity and interchangeability of the methods.
Signaling Pathways and Logical Relationships
The use of a deuterated internal standard is a cornerstone of robust quantitative analytical methods. The following diagram illustrates the logical relationship of how this compound compensates for variations in the analytical process.
Logic of using a deuterated internal standard.
Because this compound has nearly identical physicochemical properties to trans-anethole, it experiences the same losses during sample preparation and the same variations in instrument response. By measuring the ratio of the analyte to the internal standard, these variations are normalized, leading to more accurate and precise quantification.
References
Justification for Using a Deuterated Internal Standard in Research: A Comparative Guide
For researchers, scientists, and drug development professionals dedicated to achieving the highest standards of accuracy and precision in quantitative bioanalysis, the selection of an appropriate internal standard is a critical decision. This guide provides an objective comparison of deuterated (stable isotope-labeled) internal standards against non-deuterated alternatives, supported by experimental data and detailed methodologies.
An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls in an analysis.[1] Its purpose is to correct for the variability inherent in analytical procedures, including sample preparation, injection volume, and instrument response.[2][3] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[4] Deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, are widely considered the "gold standard" in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS).[5]
Core Advantages of Deuterated Internal Standards
The primary justification for the use of deuterated internal standards lies in their near-identical physicochemical properties to the analyte of interest. This similarity allows for superior compensation for two major sources of error in bioanalytical methods: matrix effects and variability in sample preparation.
Mitigation of Matrix Effects: A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from a biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results. Because deuterated standards have nearly the same chromatographic retention time as the analyte, they co-elute and experience the same degree of ion suppression or enhancement. This allows for accurate correction and more reliable quantification.
Correction for Recovery Variability: During sample preparation, which can involve steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, the recovery of the analyte can be inconsistent. A deuterated internal standard, being chemically almost identical to the analyte, will have a very similar extraction recovery. By normalizing the analyte response to the internal standard response, any variability in the extraction process is effectively canceled out.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards is most evident when comparing their performance against non-deuterated, or structural analogue, internal standards. A structural analogue is a molecule that is chemically similar but not identical to the analyte. While often less expensive and more readily available, their different physicochemical properties can lead to different chromatographic retention times and extraction recoveries, resulting in less reliable data.
The following tables summarize the key performance differences based on established analytical validation parameters and present comparative data from published studies.
Table 1: Key Performance Differences Between Internal Standard Types
| Parameter | Deuterated Internal Standard | Non-Deuterated (Analogue) Internal Standard | Key Findings & References |
| Chromatographic Retention Time | Co-elutes or elutes very closely with the analyte. | Retention time can differ significantly from the analyte. | Co-elution is critical for accurate matrix effect correction. |
| Matrix Effect Compensation | Excellent: Experiences the same ion suppression/enhancement as the analyte. | Variable: Different retention times lead to differential matrix effects. | Deuterated standards provide the most accurate correction for matrix effects. |
| Extraction Recovery Correction | Excellent: Similar extraction efficiency to the analyte across various conditions. | Variable: Differences in physicochemical properties can lead to inconsistent recovery. | Stable isotope-labeled standards correct for inter-individual variability in recovery. |
| Accuracy & Precision | High accuracy and precision due to superior correction. | Can lead to biased and less precise results. | Methods using deuterated standards show improved accuracy and precision. |
| Cost & Availability | Higher cost and may require custom synthesis. | Generally lower cost and more readily available. | The investment in a deuterated standard can be offset by reduced method development time and fewer failed runs. |
Table 2: Comparative Performance Data in Bioanalytical Assays
| Analyte | Internal Standard Type | Matrix | Precision (%CV or %RSD) | Accuracy (%Bias or %Mean) | Reference |
| Sirolimus | Deuterated (SIR-d3) | Whole Blood | 2.7% - 5.7% | Not specified | |
| Sirolimus | Structural Analog (DMR) | Whole Blood | 7.6% - 9.7% | Not specified | |
| Venetoclax | Deuterated (D8) | Human Plasma | Intra-day: 5.7% - 7.7% Inter-day: 5.95% - 8.5% | Intra-day: 96.3% - 98.7% Inter-day: 98.0% - 100.4% | |
| Imidacloprid | Deuterated Analogue | Cannabis Flower | RSD < 20% | Accuracy within 25% | |
| Imidacloprid | No Internal Standard | Cannabis Flower | RSD > 50% | Accuracy differs by > 60% |
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard, a validation experiment to evaluate matrix effects is crucial.
Protocol 1: Evaluation of Matrix Effects
Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the internal standard.
Methodology:
-
Sample Sets: Prepare three sets of samples using at least six different sources of the biological matrix (e.g., human plasma).
-
Set A (Analyte in Neat Solution): Analyte and internal standard are prepared in a neat solution (e.g., mobile phase) at a known concentration.
-
Set B (Analyte in Post-Extraction Spiked Matrix): Blank matrix is extracted first, and then the analyte and internal standard are added to the extracted matrix.
-
Set C (Blank Matrix): Blank matrix is processed without the addition of the analyte or internal standard to check for interferences.
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): Calculate the MF for both the analyte and the internal standard for each matrix source.
-
MF = (Peak area in the presence of matrix [Set B]) / (Peak area in neat solution [Set A])
-
-
Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of analyte) / (MF of internal standard)
-
-
Coefficient of Variation (CV): Calculate the CV of the IS-normalized MF across the six matrix sources. A lower CV indicates better compensation for the variability of the matrix effect. The CV should be ≤15%.
-
Protocol 2: Protein Precipitation for Sample Preparation
Objective: To remove proteins from a biological sample (e.g., plasma) to prevent interference and column clogging.
Methodology:
-
To 100 µL of the plasma sample, calibrator, or quality control sample, add 10 µL of the deuterated internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Visualizations
The following diagrams illustrate the logical relationships and workflows discussed.
References
A Comparative Guide to the Metabolic Profiles of Trans-Anethole-d3 and Non-Deuterated Trans-Anethole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic profiles of trans-anethole-d3 and its non-deuterated counterpart, trans-anethole. By leveraging the principles of isotopic substitution, this document aims to offer insights into the anticipated metabolic differences and guide future experimental design. The information presented herein is curated for researchers in drug discovery and metabolism-related fields.
Introduction: The Role of Deuteration in Modulating Metabolism
trans-Anethole is a widely used flavoring agent and a precursor for various organic syntheses. Its metabolism in mammals is well-characterized and involves several oxidative pathways. The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), can significantly alter the rate of metabolism, a phenomenon known as the kinetic isotope effect (KIE). This effect is particularly pronounced in reactions where the cleavage of a carbon-hydrogen bond is the rate-limiting step, a common occurrence in cytochrome P450 (CYP450) mediated metabolism.
This compound is deuterated at the terminal methyl group of the propenyl side chain. This specific placement of deuterium is expected to primarily influence the ω-oxidation pathway, one of the key metabolic routes of trans-anethole. By slowing this metabolic pathway, deuteration can potentially lead to a different pharmacokinetic profile, including a longer half-life and an altered metabolite distribution. This guide will explore these differences through a comparative analysis of their metabolic pathways, supported by experimental data for non-deuterated trans-anethole and a scientifically grounded projection for this compound.
Data Presentation: A Comparative Metabolic Overview
The following tables summarize the known and projected metabolic data for non-deuterated trans-anethole and this compound. The data for non-deuterated trans-anethole is derived from published in vivo studies in rats and mice.[1][2][3] The data for this compound is a projection based on the principles of the kinetic isotope effect, where a reduction in the rate of ω-oxidation is anticipated.
Table 1: Comparative Urinary Metabolite Profiles in Rats (% of Administered Dose)
| Metabolite Class | Non-Deuterated trans-Anethole[1] | This compound (Projected) | Rationale for Projection |
| ω-Oxidation Products | |||
| 4-Methoxyhippuric acid | Increased from low dose to high dose | Lower | Deuteration at the terminal methyl group is expected to significantly slow down ω-oxidation due to the kinetic isotope effect. |
| 4-Methoxybenzoic acid | Increased from low dose to high dose | Lower | As a downstream metabolite of ω-oxidation, its formation will be reduced. |
| Epoxidation Products | |||
| 1-(4'-Methoxyphenyl)propane-1,2-diol isomers | 2% (low dose) to 15% (high dose) | Higher | With ω-oxidation partially inhibited, the metabolic flux may be shunted towards the epoxidation pathway. |
| O-Demethylation Products | |||
| 4-Hydroxypropenylbenzene glucuronide | 56% (low dose) to 32% (high dose) | Slightly Higher | A minor increase may be observed as a result of metabolic shunting, though O-demethylation is generally a major pathway. |
Table 2: Comparative Urinary Metabolite Profiles in Mice (% of Administered Dose)
| Metabolite Class | Non-Deuterated trans-Anethole[1] | This compound (Projected) | Rationale for Projection |
| ω-Oxidation Products | |||
| 4-Methoxyhippuric acid & 4-Methoxybenzoic acid | 10% (low dose) to 42% (high dose) | Lower | The kinetic isotope effect is expected to reduce the rate of ω-oxidation, which is a major pathway in mice. |
| Epoxidation Products | |||
| 1-(4'-Methoxyphenyl)propane-1,2-diol isomers | Minor | Slightly Higher | A slight increase is anticipated due to metabolic shunting from the inhibited ω-oxidation pathway. |
| O-Demethylation Products | |||
| 4-Hydroxypropenylbenzene glucuronide | 72% (low dose) to 35% (high dose) | Slightly Higher | A minor increase may occur as an alternative metabolic route. |
Table 3: Projected Comparative Pharmacokinetic Parameters
| Parameter | Non-Deuterated trans-Anethole | This compound (Projected) | Rationale for Projection |
| Half-life (t½) | Shorter | Longer | Slower metabolism due to the kinetic isotope effect will lead to a longer residence time in the body. |
| Metabolic Clearance (CL) | Higher | Lower | Reduced rate of metabolism will result in lower clearance. |
| Area Under the Curve (AUC) | Lower | Higher | Slower clearance will lead to greater overall drug exposure. |
Mandatory Visualization
Caption: Major metabolic pathways of trans-anethole.
Caption: Experimental workflow for in vitro metabolic stability assay.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of non-deuterated trans-anethole and this compound in human and rat liver microsomes.
Materials:
-
Non-deuterated trans-anethole
-
This compound
-
Pooled human liver microsomes (HLM)
-
Pooled rat liver microsomes (RLM)
-
NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (LC-MS grade)
-
Internal standard (structurally similar compound not metabolized by the same enzymes)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare stock solutions of non-deuterated trans-anethole and this compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add potassium phosphate buffer, the test compound (final concentration typically 1 µM), and liver microsomes (final protein concentration typically 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes to precipitate the microsomal proteins.
-
Centrifuge the plate at 4°C for 15 minutes at 3000 x g to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (non-deuterated trans-anethole or this compound) relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
In Vivo Pharmacokinetic and Metabolite Profiling Study in Rats
Objective: To compare the pharmacokinetic profiles and urinary metabolite excretion of non-deuterated trans-anethole and this compound in rats.
Materials:
-
Non-deuterated trans-anethole
-
This compound
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Vehicle for oral administration (e.g., corn oil)
-
Metabolic cages for urine collection
-
Blood collection supplies (e.g., capillaries, EDTA tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing:
-
Divide the rats into two groups.
-
Administer a single oral dose of either non-deuterated trans-anethole or this compound (e.g., 50 mg/kg) in the vehicle.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into EDTA tubes.
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Urine Collection:
-
House the rats in metabolic cages and collect urine over 24 hours.
-
-
Sample Analysis:
-
Plasma: Extract the plasma samples and analyze for the concentration of the parent compound using a validated LC-MS/MS method.
-
Urine: Analyze the urine samples for the parent compound and its major metabolites using LC-MS/MS.
-
-
Data Analysis:
-
Pharmacokinetics: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance for both compounds using appropriate software.
-
Metabolite Profiling: Quantify the major urinary metabolites and express them as a percentage of the administered dose.
-
Conclusion
The strategic deuteration of trans-anethole at the terminal methyl group of the propenyl side chain is predicted to have a significant impact on its metabolic profile. The primary anticipated effect is a reduction in the rate of ω-oxidation due to the kinetic isotope effect. This is expected to lead to a longer half-life, reduced clearance, and increased overall exposure (AUC) of the parent compound. Furthermore, a shift in metabolism towards other pathways, such as epoxidation, may occur.
The provided experimental protocols offer a framework for conducting direct comparative studies to quantify these expected differences. Such studies are essential for a comprehensive understanding of the metabolic fate of this compound and for evaluating its potential applications in various research and development contexts. The data generated from these experiments will be invaluable for researchers and professionals in the fields of drug metabolism, toxicology, and flavor science.
References
- 1. Metabolism of anethole. II. Influence of dose size on the route of metabolism of trans-anethole in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of anethole. I. Pathways of metabolism in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathways of metabolism of [1'-14C]-trans-anethole in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Certified Reference Materials for Anethole Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of anethole (B165797) is critical for quality control, formulation development, and regulatory compliance. The choice of a reference material is a foundational element in the validation of any analytical method. This guide provides a comparative overview of Certified Reference Materials (CRMs) and other reference standards available for anethole quantification, supported by experimental protocols and logical workflows to aid in the selection of the most appropriate standard for your analytical needs.
Comparison of Anethole Reference Materials
The selection of a suitable reference standard is paramount for achieving accurate and reproducible results in anethole quantification. Certified Reference Materials (CRMs) and pharmacopeial standards offer the highest level of accuracy and traceability, while analytical standards provide a cost-effective alternative for routine analyses. A detailed comparison of commercially available anethole reference materials is presented in Table 1.
Table 1: Comparison of Commercially Available Anethole Reference Materials
| Supplier/Product Name | Grade | Certification/Standard | Purity/Assay | Key Features |
| Sigma-Aldrich (Supelco) trans-Anethole Pharmaceutical Secondary Standard | Certified Reference Material (CRM) | Produced and certified in accordance with ISO 17034 and ISO/IEC 17025.[1] | Information available on the Certificate of Analysis. | Provides traceability to USP primary standards; suitable for pharma release testing, method development, and QC.[1] |
| United States Pharmacopeia (USP) Anethole USP Reference Standard | Primary Pharmaceutical Reference Standard | Established and distributed by the USP.[2][3][4] | Highly purified and well-characterized. | Serves as a benchmark for quality, purity, strength, and identity of pharmaceutical substances. |
| LGC Standards trans-Anethole | Reference Material | Characterized in accordance with ISO/IEC 17025. | High-quality, globally relevant pharmaceutical reference standard. | Accompanied by an extensive Certificate of Analysis; suitable for analytical development and method validation. |
| Sigma-Aldrich trans-Anethole | Analytical Standard | N/A | ≥99.5% (GC) | Suitable for general analytical applications, including HPLC and GC. |
| Carl Roth Anethole | Reference Substance | N/A | ≥99% | Batch-related certificate of analysis with chromatogram available online. |
The Role of Certified Reference Materials in Method Validation
A Certified Reference Material is a standard that has its property values certified by a technically valid procedure, accompanied by an uncertainty at a stated level of confidence. The use of a CRM is fundamental to establishing metrological traceability and ensuring the accuracy of analytical results.
Figure 1. A generalized workflow for validating an anethole quantification method using a Certified Reference Material.
Comparison of Reference Material Grades
The choice between a CRM, a pharmacopeial standard, and an analytical grade standard depends on the application's requirements for accuracy, traceability, and regulatory compliance.
Figure 2. A logical diagram comparing the key attributes of different grades of reference materials.
Experimental Protocols for Anethole Quantification
The validation of an analytical method for anethole quantification typically involves techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Below are summaries of widely used methodologies.
Gas Chromatography (GC) Method
A common approach for the quantification of anethole, particularly in essential oils, is GC coupled with a Flame Ionization Detector (GC-FID).
-
Instrumentation : Gas chromatograph equipped with an FID.
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS).
-
Carrier Gas : Helium or Hydrogen at a constant flow rate.
-
Injector and Detector Temperature : Typically set around 250°C.
-
Oven Temperature Program : A programmed temperature gradient is often employed, for example, starting at 60°C and ramping up to 240°C to ensure separation of anethole from other matrix components.
-
Sample Preparation : Samples are diluted in a suitable organic solvent (e.g., ethanol, hexane) and an internal standard may be added for improved precision.
-
Quantification : A calibration curve is generated by injecting a series of known concentrations of the anethole reference standard. The peak area of anethole in the sample is then used to determine its concentration from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method
HPLC with UV detection is another robust method for anethole quantification, especially in liquid samples such as beverages and pharmaceutical formulations.
-
Instrumentation : HPLC system with a UV detector.
-
Column : A reverse-phase C18 column is commonly used.
-
Mobile Phase : A mixture of acetonitrile (B52724) and water or methanol (B129727) and water in isocratic or gradient elution mode.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection Wavelength : Anethole has a UV absorbance maximum around 257-259 nm.
-
Sample Preparation : Samples are filtered and diluted with the mobile phase.
-
Quantification : Similar to GC, a calibration curve is constructed from the peak areas of known concentrations of the anethole reference standard.
The choice of method will depend on the sample matrix, the required sensitivity, and the available instrumentation. Regardless of the method chosen, the use of a high-quality, certified reference material is essential for ensuring the validity of the quantification results.
References
Safety Operating Guide
Proper Disposal of Trans-Anethole-d3: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
This document provides detailed procedural guidance for the safe and compliant disposal of Trans-Anethole-d3, a deuterated form of the naturally occurring phenylpropene, Trans-Anethole. While primarily used as a tracer or internal standard in research and development, its handling and disposal require adherence to strict safety protocols due to its potential health and environmental hazards. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe management of this compound within a laboratory setting.
Health and Environmental Hazards
This compound shares the same hazard profile as its non-deuterated counterpart, Trans-Anethole. The primary concerns are:
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[1][2]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.
Due to these hazards, it is imperative that this compound be disposed of as hazardous waste. It must not be disposed of with household garbage or allowed to enter sewage systems or waterways.[1]
Quantitative Data for Disposal and Safety
The following table summarizes key quantitative data relevant to the handling and disposal of Trans-Anethole. Note that specific disposal regulations may vary by jurisdiction.
| Property | Value | Significance for Disposal and Safety |
| Flash Point | 91 °C / 195.8 °F | Indicates that the material is combustible and should be kept away from ignition sources. |
| Boiling Point | 234 - 237 °C / 453.2 - 458.6 °F | Relevant for understanding its volatility under various conditions. |
| Density | 0.988 g/cm³ (at 25 °C) | Useful for waste volume calculations and understanding its behavior in spills. |
| Vapor Pressure | 1.33 mbar @ 63 °C | Indicates low volatility at room temperature, but inhalation of vapors should still be avoided. |
| Solubility | Insoluble in water | Reinforces the need to prevent release into aquatic environments as it will not readily dilute. |
| Hazard Statements | H317: May cause an allergic skin reaction. H411: Toxic to aquatic life with long lasting effects. | These classifications mandate disposal as hazardous waste. |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant. | Directs the user to the required method of disposal. |
Experimental Protocols for Spills and Decontamination
In the event of a spill, immediate action is necessary to contain the material and prevent exposure and environmental contamination.
Small Spill Cleanup Protocol:
-
Ensure Proper Ventilation: Work in a well-ventilated area or a fume hood.
-
Wear Personal Protective Equipment (PPE): At a minimum, this includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Absorb the Spill: Take up the material with a liquid-absorbent material (e.g., Chemizorb®).
-
Collect the Waste: Carefully place the absorbent material and any contaminated items into a suitable, labeled, and closed container for hazardous waste disposal.
-
Decontaminate the Area: Clean the affected area thoroughly with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves, must be disposed of as hazardous waste.
Large Spill Protocol:
-
Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Alert Safety Personnel: Contact your institution's environmental health and safety (EHS) department or emergency response team.
-
Prevent Spread: If it is safe to do so, cover drains to prevent the material from entering the sewer system.
-
Follow EHS Instructions: Do not attempt to clean up a large spill without proper training and equipment. Await the arrival of trained personnel.
Disposal Workflow
The proper disposal of this compound follows a clear decision-making process to ensure safety and regulatory compliance. The following diagram illustrates this workflow.
References
Personal protective equipment for handling Trans-Anethole-d3
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Trans-Anethole-d3, a deuterated form of a naturally occurring phenylpropene derivative. The following procedural guidance is based on the safety data for the closely related compound, trans-Anethole, and is intended to establish a robust framework for laboratory safety and chemical management.
Hazard Identification and Personal Protective Equipment
This compound is anticipated to share the hazard profile of trans-Anethole. The primary hazards include the potential to cause an allergic skin reaction and toxicity to aquatic life with long-lasting effects.[1][2] It is also classified as a combustible liquid.[3] Therefore, adherence to appropriate personal protective equipment (PPE) protocols is critical.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Wear suitable chemical-resistant gloves tested according to EN 374.[4] | To prevent skin contact and potential allergic skin reactions.[1] |
| Eye/Face Protection | Use safety goggles with side protection. | To protect eyes from splashes. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. A lab coat is standard. | To minimize the risk of skin contact. |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation. For situations with potential for aerosol or mist formation, use a respirator with an appropriate organic vapor cartridge. | To prevent inhalation of vapors or mists, especially in poorly ventilated areas. |
Operational and Handling Plan
Proper handling procedures are essential to minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure adequate ventilation in the work area.
-
Have all necessary PPE readily available and inspect it for integrity.
-
Locate the nearest safety shower and eyewash station.
-
Keep away from open flames, hot surfaces, and other sources of ignition.
-
-
Handling the Compound:
-
Avoid contact with skin and eyes.
-
Avoid breathing vapors or mists.
-
Do not eat, drink, or smoke in the handling area.
-
Use in a well-ventilated place.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material into a suitable, closed container for disposal.
-
Do not let the product enter drains.
-
-
First Aid Measures:
-
If on skin: Wash off immediately with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
Disposal Guidelines:
| Waste Type | Disposal Procedure | Key Considerations |
| Unused Product | Dispose of contents/container to an approved waste disposal plant. This may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator. | Must be disposed of in accordance with national and local regulations. Do not mix with other waste. |
| Contaminated Labware and PPE | Handle as hazardous waste and dispose of through a licensed disposal company. | Ensure all contaminated materials are properly contained and labeled. |
| Empty Containers | Handle uncleaned containers like the product itself. Do not reuse empty containers. | Dispose of as unused product. |
Experimental Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
